Product packaging for 3-Bromo-4,5-difluoroaniline(Cat. No.:CAS No. 875664-41-8)

3-Bromo-4,5-difluoroaniline

Cat. No.: B1372724
CAS No.: 875664-41-8
M. Wt: 208 g/mol
InChI Key: GYPOUGZGHDSUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4,5-difluoroaniline is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrF2N B1372724 3-Bromo-4,5-difluoroaniline CAS No. 875664-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPOUGZGHDSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654737
Record name 3-Bromo-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-41-8
Record name 3-Bromo-4,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-41-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Bromo-4,5-difluoroaniline (CAS 875664-41-8): A Key Building Block for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Core Properties

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a critical structural motif and versatile intermediate in modern organic synthesis.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom on an aniline scaffold, provides a powerful tool for chemists in drug discovery, agrochemical development, and materials science.[1][2] The fluorine substituents are known to enhance crucial drug-like properties such as metabolic stability and membrane permeability, while the bromine atom serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling, tailored for researchers and development professionals.

Table 1: Core Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 875664-41-8 [1][3][4]
Molecular Formula C₆H₄BrF₂N [1][3][4]
Molecular Weight 208.01 g/mol [1][4][5]
IUPAC Name This compound [1][3]
Appearance White to light gray/orange powder or crystalline solid [1]
Melting Point 68 °C [5]
Boiling Point 252.8 °C at 760 mmHg [3]
Density 1.788 g/cm³ [1]
Flash Point 106.7 °C [1][3]

| Storage | 2-8°C, in a dry, dark place under an inert atmosphere |[6][7] |

Section 2: Molecular Structure and Synthetic Rationale

The utility of this compound stems directly from the electronic interplay of its substituents. The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring and directing electrophiles to the ortho and para positions. However, in the precursor 4,5-difluoroaniline, the positions ortho and para to the amine are either occupied by fluorine or sterically hindered. This electronic and steric environment makes the C3 position (meta to the amine) the most favorable site for electrophilic aromatic substitution, such as bromination.[1]

The resulting molecule possesses three key reactive sites:

  • The Bromine Atom: Located at the C3 position, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the formation of C-C, C-N, and C-O bonds.[1] This is the most common strategic disconnection for its use in complex molecule synthesis.

  • The Amino Group: Can be readily acylated, alkylated, or converted into a diazonium salt, which can then be transformed into a wide array of other functional groups.

  • The Aromatic Ring: The fluorine atoms deactivate the ring towards further electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions involving the bromine atom.

This trifecta of reactivity makes it a highly sought-after building block for creating libraries of complex compounds for screening and development.[1][5]

Section 3: Synthesis and Purification

The most direct and widely employed laboratory-scale synthesis of this compound is the selective electrophilic bromination of 4,5-difluoroaniline.[1] This method leverages the inherent directing effects of the substituents on the starting material.

G cluster_0 Synthesis Pathway start 4,5-Difluoroaniline reagents Br₂ Controlled Environment (e.g., Acetic Acid) start->reagents Electrophilic Aromatic Substitution end This compound reagents->end

Caption: Synthesis of this compound via bromination.

Protocol 3.1: Laboratory Scale Synthesis

This protocol describes a representative method for the synthesis of this compound.

Causality Statement: The choice of a controlled environment, such as using acetic acid as a solvent, helps to moderate the reactivity of bromine and prevent over-bromination or side reactions. The reaction is typically run at or below room temperature to further enhance selectivity for the desired mono-brominated product.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4,5-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product as a solid.[1]

Section 4: Key Applications

The unique structural features of this compound make it a valuable intermediate in several high-value R&D sectors.

  • Pharmaceuticals and Drug Discovery: This is the most prominent area of application. The compound serves as a key building block for synthesizing active pharmaceutical ingredients (APIs).[1] The difluoro-substitution pattern is a bioisostere for other groups and enhances metabolic stability, while the bromine atom is essential for late-stage functionalization using cross-coupling chemistry to build molecular complexity.[1][2]

  • Agrochemicals: It is used as an intermediate in the synthesis of advanced herbicides and fungicides.[1] The halogenated aniline core is a common feature in many bioactive agrochemicals, where the specific halogenation pattern can fine-tune the compound's efficacy and target selectivity.[8]

  • Materials Science: In the field of organic electronics, fluorinated aromatic amines are explored for their potential as hole-transporting materials (HTMs) in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[1][9] The electronic properties imparted by the fluorine and bromine atoms can be tuned to optimize device performance.[9]

Section 5: Experimental Protocols & Characterization

A primary use of this compound in drug discovery is as a coupling partner. The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

G cluster_1 General Suzuki Coupling Workflow Setup Reaction Setup (Aniline, Boronic Acid, Pd Catalyst, Base, Solvent) Heat Inert Atmosphere Heat to 80-100 °C Setup->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling

Causality Statement: A palladium catalyst (like Pd(PPh₃)₄ or one formed in situ from Pd(OAc)₂ and a ligand) is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Methodology:

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Analytical Characterization
  • ¹H NMR: The proton spectrum would be expected to show two aromatic signals, each corresponding to a single proton. These signals would appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, while other carbons will show smaller multi-bond couplings.

  • ¹⁹F NMR: Two distinct resonances are expected for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing key structural information.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[10]

Table 2: GHS Hazard Information | Pictogram | GHS Code | Hazard Statement | | :--- | :--- | :--- | | 💀 | GHS06 | Danger | | H331 | Toxic if inhaled | | H302 | Harmful if swallowed | | H312 | Harmful in contact with skin | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H335 | May cause respiratory irritation |

(Source:[3][6][10])

Handling Guidelines:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]

  • Accidental Exposure: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek immediate medical attention in all cases of significant exposure.

Storage and Stability:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 7: References

  • Smolecule. (2023, August 16). This compound. Retrieved from Smolecule website. --INVALID-LINK--

  • American Elements. This compound. Retrieved from American Elements website. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet: 3-Bromo-4-fluoroaniline. Retrieved from AK Scientific website. --INVALID-LINK--

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook website. --INVALID-LINK--

  • HDH Pharma Inc. 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. Retrieved from HDH Pharma Inc. website. --INVALID-LINK--

  • Sigma-Aldrich. This compound. Retrieved from Sigma-Aldrich website. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. Retrieved from Santa Cruz Biotechnology website. --INVALID-LINK--

  • BLD Pharm. 875664-41-8|this compound. Retrieved from BLD Pharm website. --INVALID-LINK--

  • New Journal of Chemistry. Supporting Information. Retrieved from Royal Society of Chemistry website. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. --INVALID-LINK--

  • PubChem. 4-Bromo-3,5-difluoroaniline. Retrieved from PubChem website. --INVALID-LINK--

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 4-Bromo-3,5-difluoroaniline. Retrieved from Fisher Scientific website. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 4-Bromo-2,5-difluoroaniline. Retrieved from Thermo Fisher Scientific website. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-4-fluoroaniline. Retrieved from Fisher Scientific website. --INVALID-LINK--

  • Guidechem. What is the synthesis method of 3,5-Difluoroaniline?. Retrieved from Guidechem website. --INVALID-LINK--

  • Stenutz. This compound. Retrieved from Stenutz website. --INVALID-LINK--

  • ChemicalBook. This compound. Retrieved from ChemicalBook website. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. --INVALID-LINK--

  • Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline. Retrieved from Google Patents website. --INVALID-LINK--

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University institutional repository. --INVALID-LINK--

  • Ambeed. 875664-41-8 | this compound. Retrieved from Ambeed website. --INVALID-LINK--

  • MySkinRecipes. Aromatic Amines (6). Retrieved from MySkinRecipes website. --INVALID-LINK--

  • Chem-Impex. 4-Bromo-3,5-difluoroaniline. Retrieved from Chem-Impex website. --INVALID-LINK--

  • PubChem. 3-Bromo-2,4-difluoroaniline. Retrieved from PubChem website. --INVALID-LINK--

  • PubChemLite. This compound (C6H4BrF2N). Retrieved from PubChemLite website. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. --INVALID-LINK--

  • ACS Publications. (2025, August 19). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from ACS Publications website. --INVALID-LINK--

  • Acmec Biochemical. 130-95-0[Quinine Analytical reference substance, HPLC≥98%]. Retrieved from Acmec Biochemical website. --INVALID-LINK--

  • Acmec Biochemical. 57644-54-9[Gastrodenol 97%]. Retrieved from Acmec Biochemical website. --INVALID-LINK--

  • Chem-Impex. 3,4-Difluoroaniline. Retrieved from Chem-Impex website. --INVALID-LINK--

  • TradeIndia. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from TradeIndia website. --INVALID-LINK--

  • BLD Pharm. 203302-95-8|4-Bromo-3,5-difluoroaniline. Retrieved from BLD Pharm website. --INVALID-LINK--

  • ChemicalBook. 3-Bromo-2,4-difluoroaniline(103977-79-3) 1H NMR. Retrieved from ChemicalBook website. --INVALID-LINK--

  • ResearchGate. 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K.... Retrieved from ResearchGate website. --INVALID-LINK--

References

An In-depth Technical Guide to 3-Bromo-4,5-difluoroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom and two adjacent fluorine atoms on an aniline core, provides a combination of reactivity and specific physicochemical properties that are highly advantageous for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, applications, and safety protocols to support researchers and drug development professionals in leveraging its full potential.

Core Molecular and Physical Properties

This compound is characterized by the chemical formula C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol [1][2]. The strategic placement of the bromine and fluorine substituents on the aniline ring dictates its chemical behavior and utility.

PropertyValueSource(s)
Molecular Formula C₆H₄BrF₂N[1][2][3][4][5][6]
Molecular Weight ~208.01 g/mol [1][2][4]
CAS Number 875664-41-8[1][3][4][5][7]
Appearance White to light gray or light orange powder/crystal[1]
Physical State Solid at 20°C[1][7]
Density 1.788 g/cm³[1][3]
Boiling Point 252.8 °C at 760 mmHg[3]
Flash Point 106.7 °C[1][3]
Solubility Insoluble in water; soluble in polar organic solvents like methanol.[1]

The presence of fluorine atoms is known to enhance desirable drug-like properties, such as metabolic stability and membrane permeability[1]. The bromine atom serves as a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions[1].

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically originates from commercially available difluoroaniline precursors. A common and effective method involves the direct bromination of 4,5-difluoroaniline.

General Synthesis Protocol: Electrophilic Bromination

The rationale behind this approach is the activation of the aromatic ring by the amino group, which directs electrophilic substitution. The choice of a suitable brominating agent and controlled reaction conditions are critical to ensure regioselectivity and prevent the formation of polybrominated byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4,5-difluoroaniline in a suitable solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) to control the exothermic nature of the bromination reaction.

  • Brominating Agent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the cooled solution. The slow addition is crucial to maintain temperature control and selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

  • Work-up and Isolation: Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound of high purity.

Synthesis Workflow Visualization

Synthesis_Workflow start Start: 4,5-Difluoroaniline dissolution Dissolution in Solvent start->dissolution cooling Cooling to 0-5 °C dissolution->cooling bromination Slow Addition of Brominating Agent (e.g., NBS) cooling->bromination monitoring Reaction Monitoring (TLC/GC-MS) bromination->monitoring quenching Quenching with Sodium Thiosulfate monitoring->quenching workup Aqueous Work-up & Extraction quenching->workup purification Purification (Recrystallization/Chromatography) workup->purification end End Product: This compound purification->end

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its trifunctional nature: the nucleophilic amino group, the reactive bromine atom, and the electron-withdrawing difluoro-substituted ring.

Key Reactions and Applications:
  • Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination[1]. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis. The ability to construct complex molecular scaffolds from this intermediate makes it highly valuable.

  • Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds[1]. The incorporation of the difluoroaniline moiety can enhance the metabolic stability and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles[1][8].

  • Agrochemical Development: This compound is also utilized in the synthesis of advanced herbicides and fungicides. The electron-withdrawing properties of the fluorine atoms can modulate the bioactivity of the final product by influencing interactions with biological targets[1].

  • Materials Science: In the realm of materials science, fluorinated anilines are explored for their potential use as hole-transporting materials in organic electronics, such as in the development of perovskite solar cells[1].

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard StatementPrecautionary StatementSource(s)
H302+H312: Harmful if swallowed or in contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][7]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
H331: Toxic if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]
H335: May cause respiratory irritation.P311: Call a POISON CENTER or doctor/physician.[3][7]

Handling and Storage Recommendations:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9][10].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[9][11]. For operations that may generate dust, a NIOSH-approved respirator is recommended[11].

  • Storage: Store in a tightly closed container in a cool, dry, and dark place[7]. Keep away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites allows for the synthesis of complex and novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers and scientists to harness the potential of this versatile building block.

References

An In-Depth Technical Guide to 3-Bromo-4,5-difluoroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-difluoroaniline is a halogenated aromatic amine that has emerged as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms strategically positioned on an aniline ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectroscopic characterization, and its significant applications, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄BrF₂N[1][3]
Molecular Weight 208.01 g/mol [1][3]
CAS Number 875664-41-8[1]
Appearance Solid[4]
Boiling Point 252.8 °C at 760 mmHg[5]
Density 1.788 g/cm³[1]
Flash Point 106.7 °C[5]
Storage Temperature 2-8°C, keep in a dark, dry place[4]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4,5-difluoroaniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Since the para position is blocked, bromination occurs at one of the ortho positions.

Experimental Protocol: Bromination of 4,5-difluoroaniline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4,5-difluoroaniline

  • Bromine (Br₂)

  • A suitable solvent (e.g., acetic acid or a chlorinated solvent)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4,5-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the cooled aniline solution dropwise with continuous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

It is imperative to perform this reaction in a well-ventilated fume hood due to the hazardous nature of bromine.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, two signals are expected in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (amino, bromo, and fluoro groups). The carbon atoms attached to fluorine will exhibit C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound include:

  • N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ as one or two sharp bands for the primary amine.

  • C-N stretching: Found in the range of 1250-1350 cm⁻¹.

  • C-Br stretching: Appears in the fingerprint region, usually below 600 cm⁻¹.

  • C-F stretching: Strong absorptions are expected in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Signals are typically observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6] Fragmentation may involve the loss of the bromine atom, the amino group, or other small neutral molecules.[7][8]

Chemical Reactivity and Applications in Drug Development

The unique substitution pattern of this compound makes it a versatile reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The bromine atom in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aniline derivative with a boronic acid or a boronate ester, providing access to a wide range of substituted biaryl compounds.[1][9]

Suzuki_Coupling Aniline This compound Product Substituted Biaryl Aniline->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups. This allows for the introduction of various nucleophiles, further diversifying the molecular scaffolds that can be generated from this starting material.[10][11][12]

Role in Medicinal Chemistry

The difluorinated aniline moiety is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the amino group, influencing drug-receptor interactions.[1][2] The bromo-substituent provides a convenient point for further chemical modification. While specific drug examples directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogues are key components in various kinase inhibitors and other therapeutic agents.[13][14]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, and may cause skin and eye irritation.[15]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15][16]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering a unique combination of reactivity and desirable physicochemical properties. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry, is well-recognized. This guide has provided a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Structural Elucidation of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,5-difluoroaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine can significantly enhance properties such as metabolic stability and membrane permeability in drug candidates, while the bromine atom provides a reactive handle for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of intricate molecular architectures.[1]

Given its role as a foundational precursor, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of spectroscopic analysis and crystallographic determination. We will detail the logic behind the experimental choices, present standardized protocols, and interpret the resulting data to arrive at a conclusive structural assignment.

Part 1: Determination of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. For substituted aromatic amines, IUPAC retains the common name "aniline" as the parent structure.[2][3] The substituents on the benzene ring are then assigned numbers, with the carbon atom bonded to the amino (-NH₂) group designated as position 1.[4]

The naming convention follows these steps:

  • Identify the Parent: The parent compound is aniline, which consists of a benzene ring attached to an amino group.[5]

  • Number the Ring: The carbon atom bearing the amino group is C1. Numbering proceeds around the ring to give the substituents the lowest possible locants.

  • Identify and Locate Substituents: The compound has three substituents: a bromine atom and two fluorine atoms. To minimize the locants, we number in the direction of the nearest substituents. This places the bromine at C3, and the fluorine atoms at C4 and C5.

  • Alphabetize Substituents: The substituents are alphabetized: Bromo-, followed by difluoro-.

  • Assemble the Name: The final name is constructed by combining the substituent names and their locants as a prefix to the parent name.

This logical process leads to the unambiguous IUPAC name: This compound .

IUPAC_Naming_Logic Start Start with the molecular structure Parent Identify Parent Compound: Benzene ring with -NH₂ group (Aniline) Start->Parent Numbering Number the Ring: Carbon with -NH₂ is C1. Assign lowest possible locants to substituents. Parent->Numbering Substituents Identify & Locate Substituents: - Bromo at C3 - Fluoro at C4 - Fluoro at C5 Numbering->Substituents Alphabetize Alphabetize Substituents: Bromo Difluoro Substituents->Alphabetize Assemble Assemble Final Name: Prefixes + Parent Alphabetize->Assemble FinalName This compound Assemble->FinalName

Caption: IUPAC naming workflow for this compound.

Part 2: Integrated Strategy for Structural Elucidation

A single analytical technique is rarely sufficient for complete structural confirmation. A robust elucidation strategy relies on an integrated workflow where orthogonal techniques provide complementary pieces of evidence. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise connectivity and spatial relationships of atoms. For crystalline solids, X-ray crystallography offers the ultimate, definitive proof of structure.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS Determine Molecular Weight & Isotopic Pattern Formula Propose Molecular Formula: C₆H₄BrF₂N MS->Formula Data Analysis Conclusion Conclusive Structure: This compound Formula->Conclusion IR Identify Key Functional Groups Groups Confirm: - N-H (Amine) - C-N (Aromatic Amine) - C-F & C-Br - Aromatic C=C IR->Groups Spectral Interpretation Groups->Conclusion NMR Map Atomic Connectivity (¹H, ¹³C, ¹⁹F) Connectivity Define Substitution Pattern: - Proton environments - Carbon skeleton - H-F & C-F couplings NMR->Connectivity 2D/1D Analysis Connectivity->Conclusion Primary Confirmation

Caption: Integrated workflow for spectroscopic structural elucidation.
Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight (MW) of a compound. For halogenated molecules, the characteristic isotopic patterns of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine provide a high-confidence confirmation of their presence. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol (Electron Ionization - HRMS):

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze its isotopic pattern and compare it to the theoretical pattern for a molecule containing one bromine atom. Use the accurate mass of the monoisotopic peak (containing ⁷⁹Br) to calculate the molecular formula.

Expected Data & Interpretation:

ParameterExpected ValueRationale
Molecular Formula C₆H₄BrF₂NDerived from HRMS accurate mass.
Nominal MW 208 g/mol Based on the most common isotopes.[6]
Monoisotopic Mass 206.9498 uCalculated for C₆H₄⁷⁹BrF₂N.
Isotopic Pattern M⁺ and M+2 peaksA near 1:1 ratio of intensity for the molecular ion peaks corresponding to ⁷⁹Br and ⁸¹Br isotopes is definitive evidence for a single bromine atom.[7]

The observation of a molecular ion cluster around m/z 207 and 209 with nearly equal intensity is a hallmark confirmation of the presence of one bromine atom. The accurate mass measurement from HRMS locks in the elemental composition, validating the proposed molecular formula.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it can confirm the presence of the primary amine (-NH₂), the aromatic ring, and the carbon-halogen bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3500 (two bands)Asymmetric & Symmetric N-H StretchPrimary Aromatic AmineThe presence of two sharp bands is characteristic of a primary (-NH₂) group.[8] Aromatic amines typically absorb at slightly higher frequencies than aliphatic ones.[9][10]
1600 - 1650N-H Bend (Scissoring)Primary AmineConfirms the -NH₂ group.[8]
1450 - 1600C=C StretchAromatic RingIndicates the presence of the benzene ring.[11]
1250 - 1335C-N StretchAromatic AmineStrong absorption characteristic of an aryl amine.[8]
1000 - 1250C-F StretchAryl FluorideStrong absorptions confirming the presence of fluorine substituents.
< 700C-Br StretchAryl BromideConfirms the presence of the bromine substituent.

The combined observation of these bands provides strong evidence for a molecule containing a primary aromatic amine, a benzene ring, and both fluorine and bromine substituents, perfectly aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of nuclei in each environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling). For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition: Acquire standard 1D spectra for each nucleus. If necessary, acquire 2D correlation spectra (e.g., COSY, HSQC, HMBC) to resolve complex connectivities.

  • Data Analysis: Reference the spectra (e.g., to residual solvent peak or internal standard like TMS). Integrate ¹H signals, and analyze chemical shifts and coupling patterns (multiplicity and coupling constants, J).

2.3.1 ¹H NMR Spectroscopy

Interpretation: The aromatic region (typically 6.5-8.0 ppm) will show signals for the two protons on the benzene ring. The amino group protons (-NH₂) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The key information comes from the multiplicity and coupling constants of the aromatic protons, which are influenced by the neighboring fluorine atoms.

Predicted δ (ppm)IntegrationMultiplicityAssignmentRationale
~7.0 - 7.21HDoublet of doublets (dd)H-6Coupled to H-2 (meta coupling, ³JHH ≈ 2-3 Hz) and F-5 (meta coupling, ⁴JHF ≈ 6-8 Hz).
~6.8 - 7.01HDoublet of doublets (dd)H-2Coupled to H-6 (meta coupling, ³JHH ≈ 2-3 Hz) and F-4 (meta coupling, ⁴JHF ≈ 4-6 Hz).
~4.0 - 5.02HBroad singlet (br s)-NH₂Exchangeable protons; signal broadens and may not show coupling.

2.3.2 ¹⁹F NMR Spectroscopy

Interpretation: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[12][13] Since the two fluorine atoms are in different chemical environments (one ortho to Br, one meta), they will appear as two distinct signals.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | -130 to -145 | Doublet | F-4 | Coupled to the adjacent F-5 (ortho coupling, ³JFF ≈ 20 Hz). Also shows smaller coupling to H-2. | | -145 to -160 | Doublet | F-5 | Coupled to the adjacent F-4 (ortho coupling, ³JFF ≈ 20 Hz). Also shows smaller coupling to H-6. |

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[14]

2.3.3 ¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The key diagnostic feature will be the large one-bond carbon-fluorine couplings (¹JCF ≈ 240-260 Hz) for C4 and C5, which will split these signals into doublets. Smaller, multi-bond C-F couplings will also be observed for other carbons.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~145-155 | Doublet of doublets (dd) | C-4 | Large ¹JCF coupling to F-4. Smaller ²JCF coupling to F-5. | | ~140-150 | Doublet of doublets (dd) | C-5 | Large ¹JCF coupling to F-5. Smaller ²JCF coupling to F-4. | | ~135-145 | Singlet or small multiplet | C-1 | Carbon attached to the amino group. | | ~120-125 | Small multiplet | C-6 | Coupled to F-5 and F-4. | | ~115-120 | Small multiplet | C-2 | Coupled to F-4. | | ~100-105 | Small multiplet | C-3 | Carbon attached to bromine; signal is typically shifted upfield. |

The combination of these three NMR experiments provides a complete and self-validating map of the molecule's covalent framework.

Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin couplings.
Single-Crystal X-ray Crystallography

Expertise & Rationale: While spectroscopic methods provide conclusive evidence for the structure in solution, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state.[15][16] It generates a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal lattice. It is considered the "gold standard" for structural proof.[17]

Experimental Protocol (Conceptual Workflow):

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).[18]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.[19]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined (structure solution). This initial model is then computationally optimized to achieve the best possible fit with the experimental diffraction data (structure refinement).[18]

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles) can be calculated and visualized.

A successful crystallographic analysis would definitively confirm the 3-Bromo-4,5-difluoro substitution pattern on the aniline ring, leaving no room for ambiguity.

Part 3: Synthesis and Safety Considerations

Synthesis Overview: A common synthetic route to this compound involves the selective bromination of the precursor 4,5-difluoroaniline.[1] The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by a fluorine atom, bromination occurs at the ortho position (C2) and the other available position, C6. To achieve selectivity at the C3 position (meta to the amine), more specialized synthetic strategies may be required, or the synthesis may start from a differently substituted precursor.

Safety and Handling: this compound is a chemical that must be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[20][21]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[22][23]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid generating dust. Keep away from heat and sources of ignition.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]

Conclusion

The structural elucidation of this compound is a systematic process that leverages a suite of complementary analytical techniques. The journey begins with establishing the correct IUPAC name to ensure clear communication. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy rapidly identifies the essential functional groups—the primary amine and aromatic halides. The core of the elucidation lies in multi-nuclear NMR spectroscopy , where ¹H, ¹³C, and ¹⁹F spectra work in concert to map the precise atomic connectivity and confirm the 3, 4, and 5 substitution pattern through characteristic chemical shifts and spin-spin coupling constants. Finally, X-ray crystallography stands as the ultimate arbiter, providing a definitive three-dimensional structure in the solid state. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of this critical chemical building block.

References

synthesis pathways for 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4,5-difluoroaniline

Introduction

This compound is a key fluorinated building block in modern synthetic chemistry. With a molecular formula of C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol , its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability and membrane permeability of drug candidates, while the reactive bromine atom provides a synthetic handle for further molecular elaboration, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols for researchers.

Core Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The optimal choice depends on precursor availability, scalability, and desired purity. We will explore two primary, logically sound routes: a direct electrophilic bromination and a multi-step approach commencing from a simpler difluorinated precursor.

Pathway 1: Direct Bromination of 4,5-Difluoroaniline

This is the most straightforward and atom-economical approach, relying on the direct electrophilic aromatic substitution of a commercially available precursor.

Causality and Mechanistic Insight: The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. However, in the 4,5-difluoroaniline substrate, the para-position (relative to the amino group) is occupied by a fluorine atom. The ortho-positions (2 and 6) are sterically accessible, but the electronic properties of the fluorine atoms also influence the reaction's regioselectivity. The key to this synthesis is the controlled addition of bromine to favor substitution at the C-3 position, which is meta to the amino group but ortho/para to the fluorine atoms. Careful control of reaction conditions is paramount to prevent over-bromination or undesired side reactions.

G cluster_path1 Pathway 1: Direct Bromination A 4,5-Difluoroaniline B This compound A->B + Br₂ (Electrophilic Substitution)

Caption: A direct, single-step synthesis via electrophilic bromination.

Detailed Experimental Protocol:

  • Materials:

    • 4,5-Difluoroaniline

    • Bromine (Br₂)

    • Acetic Acid (Glacial) or Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4,5-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C using an ice bath.

    • In the addition funnel, prepare a solution of bromine (1.05 eq) in the same solvent.

    • Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction is exothermic, and slow addition is critical to control selectivity.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid and consume any unreacted bromine.

    • If using an organic solvent like DCM, separate the organic layer. If using acetic acid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Pathway 2: Multi-Step Synthesis from 1,2-Difluorobenzene

Causality and Mechanistic Insight: This synthesis relies on a sequence of well-established aromatic transformations.

  • Nitration: The initial nitration of 1,2-difluorobenzene is an electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho-, para-directing, leading primarily to substitution at the C-4 position to yield 1,2-difluoro-4-nitrobenzene.[3][4]

  • Bromination: The subsequent bromination is directed by the existing substituents. The nitro group is a powerful deactivating group and a meta-director, while the fluorine atoms remain ortho-, para-directing. The combined effect directs the incoming electrophile (Br⁺) to the C-5 position (which is meta to the nitro group and ortho to the C-4 fluorine).

  • Reduction: The final step involves the reduction of the nitro group to an amine. This is a standard transformation that can be achieved through various methods, most commonly catalytic hydrogenation or using dissolving metals in acid (e.g., Fe/HCl), which are highly efficient for this purpose.[5][6]

G cluster_path2 Pathway 2: Multi-step Synthesis A 1,2-Difluorobenzene B 1,2-Difluoro-4-nitrobenzene A->B + HNO₃ / H₂SO₄ (Nitration) C 5-Bromo-1,2-difluoro-4-nitrobenzene B->C + Br₂ / FeBr₃ (Bromination) D This compound C->D Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: A robust, three-step pathway starting from 1,2-difluorobenzene.

Detailed Experimental Protocols:

Step 2a: Synthesis of 1,2-Difluoro-4-nitrobenzene [3]

  • Materials:

    • 1,2-Difluorobenzene

    • Sulfuric Acid (H₂SO₄, 98%)

    • Nitric Acid (HNO₃, 90% or fuming)

  • Procedure:

    • To a flask maintained at 0-5°C, add concentrated sulfuric acid.

    • Slowly add nitric acid to the sulfuric acid with constant stirring to form the nitrating mixture.

    • Add 1,2-difluorobenzene (1.0 eq) dropwise to the cold nitrating mixture. The temperature should be carefully maintained below 10°C.

    • After the addition is complete, the reaction mixture is slowly warmed to 50°C and held for 2-3 hours.[3]

    • Monitor the reaction by GC-MS. Once complete, cool the mixture and pour it carefully onto crushed ice.

    • Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by distillation.

Step 2b: Synthesis of 5-Bromo-1,2-difluoro-4-nitrobenzene

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • Bromine (Br₂)

    • Iron(III) Bromide (FeBr₃) or Iron filings as a catalyst precursor

    • Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Procedure:

    • Charge a flask with 1,2-difluoro-4-nitrobenzene (1.0 eq) and the solvent. Add a catalytic amount of FeBr₃.

    • Add bromine (1.1 eq) slowly to the mixture at room temperature.

    • Heat the reaction mixture to a gentle reflux (around 50-60°C) for several hours until the evolution of HBr gas ceases. Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with a sodium bisulfite solution to destroy excess bromine.

    • Extract the product, wash the organic layer with water and brine, dry, and concentrate. Purify the crude material by column chromatography or recrystallization.

Step 2c: Synthesis of this compound

  • Materials:

    • 5-Bromo-1,2-difluoro-4-nitrobenzene

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)

    • Ethanol (EtOH) and Water

  • Procedure:

    • Create a suspension of 5-bromo-1,2-difluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

    • Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride or HCl.

    • Heat the mixture to reflux (around 80°C) and stir vigorously. The reduction is often rapid and can be monitored by the disappearance of the yellow nitro compound color and by TLC.

    • After the reaction is complete (typically 1-3 hours), cool the mixture and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Alternative & Modern Synthetic Considerations

While the above pathways are the most common, other modern catalytic systems offer potential routes and are relevant for the synthesis of complex aniline derivatives.

  • Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[7][8] While not a direct synthesis of the target aniline, a related compound, 1-bromo-3,5-difluorobenzene, can be prepared from 3,5-difluoroaniline using a Sandmeyer reaction with HBr and CuBr.[9][10][11] This highlights the utility of these transformations within this chemical space. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide and an amine.[12][13] A hypothetical synthesis of this compound could involve the mono-amination of a precursor like 1,3-dibromo-4,5-difluorobenzene. Achieving selective mono-amination would be the primary challenge, requiring careful optimization of the palladium catalyst, ligand, base, and reaction conditions.[14][15] This method is at the forefront of C-N bond formation and is invaluable in drug discovery.[16][17]

Data Summary

PathwayStarting MaterialKey ReagentsCore Transformation(s)AdvantagesChallenges
1 4,5-DifluoroanilineBr₂, Acetic AcidElectrophilic BrominationHigh atom economy, single stepRegioselectivity control, potential for over-bromination
2 1,2-DifluorobenzeneHNO₃/H₂SO₄, Br₂/FeBr₃, Fe/HClNitration, Bromination, ReductionUtilizes simpler starting material, robust and well-understood reactionsMulti-step process, lower overall yield, hazardous reagents (nitrating mixture)

References

A Predictive Analysis and Methodological Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4,5-difluoroaniline (CAS: 875664-41-8). As a critical building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation of this compound is paramount. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants, to construct a detailed, predictive interpretation. We delve into the complex splitting patterns anticipated from ¹H-¹H and ¹H-¹⁹F couplings, and the characteristic ¹³C-¹⁹F couplings that define the carbon spectrum. Furthermore, this guide presents a robust, field-proven protocol for the acquisition of high-resolution NMR data for this and similar fluorinated aromatic compounds, designed to yield publication-quality spectra. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the NMR characteristics of this molecule for structural verification and quality control.

Introduction: The Structural Challenge of a Polysubstituted Aniline

This compound is a highly functionalized aromatic amine. Its utility in synthetic chemistry stems from the strategic placement of its substituents: an activating amino group for further derivatization, a bromine atom that serves as a handle for cross-coupling reactions, and two fluorine atoms which can enhance the metabolic stability and bioactivity of target molecules.[1]

Given this substitution pattern, the molecule presents a non-trivial case for NMR spectral interpretation. The aromatic region of the ¹H NMR spectrum is defined by only two protons, whose signals are complicated by couplings to each other and to the adjacent fluorine nuclei. Similarly, the ¹³C NMR spectrum is characterized by large, through-bond carbon-fluorine couplings that are essential for correct assignment.[2][3] This guide will systematically deconstruct these anticipated spectral features to provide a clear roadmap for structural elucidation.

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains three distinct proton environments: the two aromatic protons (H-2 and H-6) and the two amine protons (-NH₂).

  • Amine Protons (-NH₂): These protons are expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, it might appear between δ 3.5-4.5 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would be sharper and shifted further downfield.

  • Aromatic Protons (H-2 and H-6): The two aromatic protons are chemically non-equivalent and will give rise to two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their chemical shifts are governed by the cumulative electronic effects of the substituents. The -NH₂ group is a strong electron-donating group, which shields ortho (H-6) and para positions. The -F and -Br atoms are electron-withdrawing via induction but weakly donating via resonance, generally causing a net deshielding effect.[4][5]

The multiplicity of these signals is the most complex feature, governed by multiple spin-spin couplings:

  • **³JH6-H2 (ortho coupling): A standard ortho coupling between H-2 and H-6 is expected, with a typical value of 7-9 Hz.

  • ¹⁹F Couplings: The key to interpreting the spectrum lies in understanding the proton-fluorine couplings (nJHF).[6][7]

    • H-6 is subject to coupling from two fluorine atoms: an ortho coupling to F-5 (³JH6-F5, ~6-10 Hz) and a meta coupling to F-4 (⁴JH6-F4, ~2-4 Hz).

    • H-2 is subject to a meta coupling to F-4 (⁴JH2-F4, ~2-4 Hz) and a long-range para coupling to F-5 (⁵JH2-F5, ~0-2 Hz).

Consequently, the signal for H-6 is predicted to be a doublet of doublet of doublets (ddd) , while the signal for H-2 will likely appear as a doublet of doublets (dd) , or a more complex multiplet if the smaller long-range coupling is resolved.

Predicted ¹³C NMR Spectral Analysis

Due to the lack of symmetry, all six carbons in the aromatic ring are chemically unique and are expected to produce six distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The defining characteristic of the spectrum will be the large carbon-fluorine coupling constants.[8][9]

  • C-4 and C-5 (Fluorine-bearing carbons): These carbons will exhibit very large one-bond coupling constants (¹JCF) in the range of 240-260 Hz.[6] This will split their signals into prominent doublets. Furthermore, C-4 will show a two-bond coupling to F-5 (²JC4-F5) and C-5 will show a two-bond coupling to F-4 (²JC5-F4), making each signal a doublet of doublets.

  • C-3 (Bromine-bearing carbon): The chemical shift will be influenced by the heavy atom effect of bromine. It will also exhibit two-bond coupling to F-4 (²JC3-F4) and three-bond coupling to F-5 (³JC3-F5), appearing as a doublet of doublets.

  • C-1 (Amine-bearing carbon): This carbon is expected at a downfield position due to the electronegativity of nitrogen. It will show three-bond coupling to F-4 (³JC1-F4) and four-bond coupling to F-5 (⁴JC1-F5), likely appearing as a doublet of doublets.

  • C-6 and C-2: These protonated carbons will exhibit couplings to their attached protons (visible in a coupled spectrum) and smaller multi-bond couplings to the fluorine atoms. C-6 will show a two-bond coupling to F-5 (²JC6-F5) and a three-bond coupling to F-4 (³JC6-F4). C-2 will show a three-bond coupling to F-4 (³JC2-F4) and a four-bond coupling to F-5 (⁴JC2-F5).

Summary of Predicted NMR Data and Visualization

The predicted spectral data, based on established substituent effects and coupling constant ranges, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusAssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H-NH₂3.5 - 4.5br s-
¹HH-2~6.9 - 7.1dd³JH2-H6 ≈ 8.0; ⁴JH2-F4 ≈ 3.0
¹HH-6~6.7 - 6.9ddd³JH6-H2 ≈ 8.0; ³JH6-F5 ≈ 8.0; ⁴JH6-F4 ≈ 3.0
¹³CC-1~145dd³JCF ≈ 5-10; ⁴JCF ≈ 1-3
¹³CC-2~118dd³JCF ≈ 4-8; ⁴JCF ≈ 1-3
¹³CC-3~100dd²JCF ≈ 15-25; ³JCF ≈ 3-7
¹³CC-4~150 (d from F-5)dd¹JCF ≈ 245; ²JCF ≈ 15-25
¹³CC-5~148 (d from F-4)dd¹JCF ≈ 245; ²JCF ≈ 15-25
¹³CC-6~110dd²JCF ≈ 15-25; ³JCF ≈ 3-7

Note: Chemical shifts are estimated relative to TMS and can vary with solvent and concentration. Coupling constants are typical ranges.

To visualize the complex spin-spin interactions within the aromatic system, the following diagram illustrates the key couplings.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[10][11]

A. Sample Preparation

  • Solvent Selection: Choose a high-purity deuterated solvent.

    • Chloroform-d (CDCl₃): Suitable for general-purpose ¹H and ¹³C NMR. The residual solvent peak at δ 7.26 ppm serves as a convenient chemical shift reference.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Recommended if observation of the -NH₂ proton coupling is desired, as it slows the rate of proton exchange.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[12]

    • For ¹³C NMR , a more concentrated sample of 20-40 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][13]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent using a pipette.

    • Gently vortex or sonicate the vial until the sample is completely dissolved. Ensure no particulate matter remains.

    • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

    • Adjust the sample height to approximately 4-5 cm (0.6-0.7 mL).[13]

    • Cap the NMR tube securely. Clean the outside of the tube with a lint-free wipe before insertion into the spectrometer.

B. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[14]

Caption: Standard workflow for NMR data acquisition.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C) to ensure maximum signal sensitivity.

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans (ns): 16-32 scans.

  • ¹³C {¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans, depending on concentration.

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C), Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual solvent signal and the ¹³C spectrum accordingly.

Conclusion

The structural elucidation of this compound by NMR spectroscopy requires a careful and systematic approach. This guide provides a robust predictive framework for interpreting its complex ¹H and ¹³C NMR spectra, with a particular focus on the characteristic proton-fluorine and carbon-fluorine coupling patterns. The provided methodologies for sample preparation and data acquisition are designed to ensure that researchers can obtain high-fidelity experimental data to validate these predictions. By combining predictive analysis with rigorous experimental technique, the identity and purity of this important synthetic intermediate can be confidently established.

References

Spectroscopic Characterization of 3-Bromo-4,5-difluoroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-Bromo-4,5-difluoroaniline

This compound is a halogenated aromatic amine with the molecular formula C₆H₄BrF₂N.[1][2][3] Its structure, featuring a bromine atom and two fluorine atoms on the aniline framework, makes it a valuable building block in medicinal chemistry and materials science.[4] The precise placement of these substituents significantly influences the molecule's chemical reactivity, bioavailability, and spectroscopic properties. Accurate structural elucidation and purity assessment are paramount for its application in drug development and other advanced fields. This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound, offering insights into its molecular vibrations and fragmentation patterns. While experimental spectra for this specific compound are not publicly available in common databases, this paper will present predicted data based on the analysis of analogous compounds and established spectroscopic principles.

I. Experimental Methodologies: A Self-Validating Approach

The acquisition of reliable spectroscopic data hinges on robust experimental protocols. The following sections detail the methodologies for FT-IR and mass spectrometry analysis of this compound, designed to ensure data integrity and reproducibility.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Experimental Protocol:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method minimizes scattering effects and ensures a uniform sample path length.

  • Instrumentation: A high-resolution FT-IR spectrometer, such as a PerkinElmer Spectrum 100 or a Bruker Tensor 27, is used for analysis.[7][8]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

B. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[9] This information is invaluable for determining the molecular weight of a compound and deducing its structure.

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For this type of compound, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are common methods.

  • Ionization: Electron Ionization (EI) is a standard and effective method for the analysis of small, relatively non-polar molecules like halogenated anilines. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative intensity versus m/z.

II. Spectroscopic Data and Interpretation

A. FT-IR Spectroscopy: Unveiling Functional Groups

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The interpretation is based on established correlation tables and data from structurally similar compounds.[10][11]

Predicted FT-IR Data for this compound:

Wavenumber Range (cm⁻¹)AssignmentPredicted IntensityRationale & Causality
3500-3300N-H stretching (asymmetric and symmetric)MediumPrimary aromatic amines typically show two distinct bands in this region due to the asymmetric and symmetric stretching vibrations of the N-H bonds.[11][12]
3100-3000C-H stretching (aromatic)Medium to WeakThese bands arise from the stretching vibrations of the C-H bonds on the benzene ring.
1650-1580N-H bending (scissoring)StrongThe in-plane bending vibration of the primary amine group is expected to be a strong and characteristic absorption.[11]
1600-1450C=C stretching (aromatic ring)Medium to StrongMultiple bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
1350-1250C-N stretching (aromatic amine)StrongThe stretching vibration of the bond between the aromatic carbon and the nitrogen atom typically appears as a strong band in this region for aromatic amines.[11]
1250-1100C-F stretchingStrongThe C-F stretching vibrations are known to produce strong absorption bands in the fingerprint region. The presence of two fluorine atoms may lead to multiple or broadened bands.[13]
Below 1000C-Br stretching & C-H out-of-plane bendingMedium to StrongThe C-Br stretching vibration is expected at lower wavenumbers due to the heavier mass of the bromine atom. The substitution pattern on the aromatic ring will also give rise to characteristic C-H out-of-plane bending vibrations.[13]

Logical Workflow for FT-IR Spectral Interpretation:

Caption: A logical workflow for the interpretation of the FT-IR spectrum of this compound.

B. Mass Spectrometry: Deciphering the Fragmentation Pathway

The mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions that provide structural information. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments.[14]

Predicted Mass Spectrometry Data for this compound:

m/zIonPredicted Relative AbundanceRationale & Causality
207/209[C₆H₄⁷⁹BrF₂N]⁺• / [C₆H₄⁸¹BrF₂N]⁺• (M⁺•)HighThe molecular ion peak is expected to be prominent. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom.
128[M - Br]⁺MediumLoss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds.
101[M - Br - HCN]⁺MediumSubsequent loss of hydrogen cyanide (HCN) from the [M - Br]⁺ fragment is a characteristic fragmentation of anilines.
75[C₆H₃]⁺LowFragmentation of the aromatic ring can lead to smaller fragments.

Proposed Fragmentation Pathway of this compound:

Fragmentation_Pathway M [C₆H₄BrF₂N]⁺• m/z 207/209 (Molecular Ion) F1 [C₆H₄F₂N]⁺ m/z 128 M->F1 - Br• F2 [C₅H₃F₂]⁺ m/z 101 F1->F2 - HCN

Caption: A proposed major fragmentation pathway for this compound under electron ionization.

III. Conclusion

IV. References

  • Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-Bromo-4-fluoroaniline. (n.d.). SpectraBase. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound | CAS 875664-41-8. (n.d.). American Elements. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound | 875664-41-8. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from --INVALID-LINK--

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 7, 2026, from --INVALID-LINK--

  • Buy this compound | 875664-41-8. (2023, August 16). Smolecule. Retrieved January 7, 2026, from --INVALID-LINK--

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound | CAS 875664-41-8. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026, from --INVALID-LINK--

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--

  • 2-Bromo-4,6-difluoroaniline. (n.d.). NIST WebBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3,5-Difluoroaniline. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--

  • Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 7, 2026, from --INVALID-LINK--

  • Welcome to the NIST WebBook. (n.d.). NIST. Retrieved January 7, 2026, from --INVALID-LINK--

  • Different type of amines in FT-IR spectroscopy. (2021, January 1). analyzetest.com. Retrieved January 7, 2026, from --INVALID-LINK--

  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. (2025, July 30). ACS Publications. Retrieved January 7, 2026, from --INVALID-LINK--

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved January 7, 2026, from [https://www.azom.com/article.aspx?ArticleID=22 интерпретация-ftir-results-a-beginners-guide](--INVALID-LINK-- интерпретация-ftir-results-a-beginners-guide)

  • FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved January 7, 2026, from --INVALID-LINK--

  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. (n.d.). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.). Chinese Journal of Chemical Physics. Retrieved January 7, 2026, from --INVALID-LINK--

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved January 7, 2026, from --INVALID-LINK--

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 7, 2026, from --INVALID-LINK--

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 7, 2026, from --INVALID-LINK--

References

A Technical Guide to the Organic Solvent Solubility of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Bromo-4,5-difluoroaniline

This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol .[1][2] Its structure consists of an aniline core substituted with a bromine atom at the 3-position and two fluorine atoms at the 4- and 5-positions.[1][2] This particular arrangement of electronegative halogen atoms and the amino group makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The incorporation of fluorine atoms is a common strategy in drug development to enhance metabolic stability and membrane permeability.[1] At standard conditions, it exists as a solid crystalline material, often appearing as a white to light orange or brown powder.[1]

Given its application in synthesis, where reactions are predominantly carried out in solution, a thorough understanding of its solubility in various organic solvents is paramount for researchers and chemical process developers. This guide provides a technical overview of the theoretical and practical aspects of the solubility of this compound.

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3] The overall polarity of a molecule is a balance of its polar and non-polar regions.[4]

Several key factors influence the solubility of this compound:

  • Molecular Structure and Polarity: The molecule possesses a largely non-polar benzene ring, which contributes to its hydrophobicity and general insolubility in water.[1] However, the presence of the polar amino (-NH₂) group allows for hydrogen bonding. The highly electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity and its ability to interact with polar solvents.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating this molecule.

  • Intermolecular Forces: Beyond hydrogen bonding, dipole-dipole interactions and van der Waals forces play a crucial role. The polarity of the C-F and C-Br bonds creates a molecular dipole, enhancing interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

The presence of multiple electronegative substituents on the aniline ring reduces the basicity of the amino group, which can affect its interaction with protic solvents.[1]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be constructed based on its chemical structure and general principles of solubility for related compounds.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble The hydroxyl group can engage in hydrogen bonding with the amine and fluorine atoms of the solute. Related difluoroaniline compounds show solubility in methanol and other polar organic solvents.[1] Recrystallization from ethanol is a common purification technique, indicating good solubility at elevated temperatures.[2]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Likely Soluble These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar bonds of the solute. Ethyl acetate is also used for recrystallization.[2]
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble The large, non-polar hydrocarbon portion of these solvents interacts poorly with the polar functional groups of this compound.
Aqueous WaterInsoluble The hydrophobic nature of the halogen-substituted aromatic ring dominates, making it insoluble in water.[1]

Experimental Protocol for Determining Solubility

This section provides a standardized, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Objective: To determine the approximate solubility of this compound in a selected range of organic solvents at ambient temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, THF, Ethyl Acetate, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Small test tubes or vials (e.g., 1.5 mL or 4 mL)

  • Calibrated micropipettes

  • Spatula

  • Thermostatically controlled shaker (optional)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

Experimental Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Solute Dispensing: Accurately weigh a specific amount of this compound, for example, 20 mg (0.020 g), and add it to each labeled test tube. The rationale for starting with a fixed, known mass is to establish a baseline for semi-quantitative comparison.

  • Initial Solvent Addition: Add a measured volume of the corresponding solvent, for instance, 0.5 mL (500 µL), to each test tube.[5][6] This creates an initial solute concentration of 40 mg/mL.

  • Agitation: Cap the test tubes securely and vortex each sample vigorously for 60 seconds.[7] The goal is to maximize the interaction between the solute and solvent to reach equilibrium. Visually inspect for any undissolved solid.

  • Equilibration: Allow the samples to stand at a constant ambient temperature for at least 15-20 minutes to ensure equilibrium is reached. For more rigorous studies, a thermostatically controlled shaker can be used for a longer period (e.g., 1-2 hours).

  • Observation and Classification:

    • Soluble: If the solid completely dissolves, the compound is soluble at a concentration of ≥40 mg/mL. To determine the upper limit, one can incrementally add more solute until saturation is reached.

    • Partially Soluble: If some solid remains but a significant portion has visibly dissolved, the compound is partially soluble.

    • Insoluble: If the solid remains largely unchanged, the compound is considered insoluble at this concentration.[7]

  • Incremental Solvent Addition (for insoluble/partially soluble cases): To the tubes with remaining solid, add another 0.5 mL of solvent (total volume 1.0 mL), effectively halving the concentration to 20 mg/mL. Repeat the agitation and equilibration steps (4 and 5). Observe the result. Continue this stepwise addition of solvent until the solid dissolves or a practical upper volume limit is reached.

  • Data Recording: Record the results systematically in a table, noting the volume of solvent required to completely dissolve the initial mass of the solute. This allows for an estimation of solubility (e.g., mg/mL).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_process Processing & Observation cluster_results Results & Next Steps start Start weigh Weigh 20 mg of This compound start->weigh add_solute Add Solute to Labeled Test Tube weigh->add_solute add_solvent Add 0.5 mL of Test Solvent add_solute->add_solvent agitate Vortex Vigorously for 60s add_solvent->agitate equilibrate Equilibrate at Ambient Temp agitate->equilibrate observe Observe for Undissolved Solid equilibrate->observe soluble Completely Dissolved? (Solubility ≥ 40 mg/mL) observe->soluble No insoluble Solid Remains observe->insoluble Yes record Record Result and Stop soluble->record add_more_solvent Add another 0.5 mL Solvent insoluble->add_more_solvent add_more_solvent->agitate Repeat Process

Caption: Workflow for solubility determination of this compound.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Statements: The compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles or a face shield when handling this chemical.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9]

  • First Aid:

    • Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[8]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

Always consult the full Safety Data Sheet (SDS) before starting any experimental work.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties of Substituted Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted difluoroaniline derivatives represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aniline scaffold imparts profound changes to the molecule's electronic landscape, influencing everything from metabolic stability and lipophilicity in drug candidates to charge transport properties in organic electronics.[1][2] This guide provides a comprehensive exploration of the theoretical and experimental methodologies used to characterize the electronic properties of these vital compounds. We delve into the causality behind experimental design, offering field-proven protocols for both computational modeling and electrochemical analysis. This document is structured to serve as a practical and authoritative resource, enabling researchers to predict, measure, and rationally modulate the electronic characteristics of novel difluoroaniline derivatives.

The Significance of Fluorine in Aniline Scaffolds

Aniline and its derivatives are privileged structures in organic chemistry, but the introduction of fluorine atoms, particularly a difluoro substitution pattern, offers unique advantages. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This seemingly simple modification has a cascade of consequences:

  • Modulation of Basicity: The strong inductive effect of two fluorine atoms significantly reduces the electron density on the nitrogen atom of the amino group. This lowers the pKa of the aniline derivative, making the amino group less basic.[3][4] This is a critical parameter in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2]

  • Tuning of Molecular Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and weak hydrogen bonds, which can alter the conformational preferences of a molecule and enhance its binding affinity to protein targets.[2]

  • Control of Frontier Molecular Orbitals: The electronic perturbations caused by fluorine substitution directly impact the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This HOMO-LUMO energy gap is a fundamental determinant of a molecule's chemical reactivity, optical properties, and charge transport characteristics.

Understanding and controlling these electronic properties is therefore paramount for the rational design of new pharmaceuticals and functional organic materials.

Theoretical Prediction of Electronic Properties: A DFT-Based Workflow

Before embarking on synthesis and experimental characterization, computational chemistry provides an invaluable, cost-effective means to predict the electronic properties of novel difluoroaniline derivatives. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of accuracy and computational efficiency for organic molecules.[7][8]

Causality in Computational Protocol Design

The choice of computational method is not arbitrary; it is dictated by the need to accurately model the electron distribution in an aromatic system. The B3LYP hybrid functional is frequently chosen because it incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler DFT functionals, providing more reliable predictions for orbital energies.[9][10] The 6-311+G(d,p) basis set is selected for its robustness:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • + : Adds diffuse functions, which are crucial for accurately describing the spatially extended electron density of lone pairs (like that on the aniline nitrogen) and anions.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort from simple spheres or dumbbells, which is essential for describing chemical bonds accurately.[9]

A vibrational frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.[11] Finally, Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy.[11][12]

Step-by-Step Computational Protocol

This protocol outlines a standard workflow using a quantum chemistry software package like Gaussian or ORCA.

  • Molecule Building: Construct the 3D structure of the substituted difluoroaniline derivative using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) conformation of the molecule.

    • Method: Perform a geometry optimization using DFT.

    • Typical Keywords: #p B3LYP/6-311+G(d,p) Opt.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true minimum and to obtain zero-point vibrational energy corrections.

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Typical Keywords: #p B3LYP/6-311+G(d,p) Freq.

    • Validation: Check the output file for the absence of imaginary (negative) frequencies.

  • Electronic Property Calculation (TD-DFT):

    • Objective: To calculate the energies of electronic transitions, which simulate the UV-Vis spectrum.

    • Method: Perform a TD-DFT calculation on the optimized geometry.

    • Typical Keywords: #p B3LYP/6-311+G(d,p) TD(NStates=20). NStates specifies the number of excited states to calculate.

  • Data Extraction and Analysis:

    • From the optimization output, extract the energies of the HOMO and LUMO.

    • The HOMO-LUMO Gap is calculated as: E_gap = E_LUMO - E_HOMO.

    • From the TD-DFT output, identify the calculated excitation energies (wavelengths) and their corresponding oscillator strengths (intensities). The transition with the largest oscillator strength often corresponds to the experimental λ_max.

Visualization: Computational Workflow

G cluster_input Input Phase cluster_calc Calculation Phase (DFT) cluster_output Output & Analysis mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry homo_lumo Extract HOMO/LUMO Energies & Gap geom_opt->homo_lumo Orbital Energies td_dft 4. Excited State Calculation (TD-DFT) freq_calc->td_dft Verified Minimum validation Validate: No Imaginary Frequencies freq_calc->validation uv_vis Simulate UV-Vis Spectrum (λ_max, Oscillator Strength) td_dft->uv_vis Excitation Energies validation->geom_opt Re-optimize validation->td_dft Proceed

Caption: Workflow for DFT/TD-DFT calculation of electronic properties.

Experimental Characterization of Electronic Properties

While theoretical calculations are predictive, experimental validation is essential for confirming the electronic properties of a synthesized compound. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary techniques employed for this purpose.

Cyclic Voltammetry (CV): Probing Redox Potentials

CV is a powerful electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. For difluoroaniline derivatives, it provides direct insight into the ease of removing an electron from the HOMO (oxidation) and adding an electron to the LUMO (reduction).

  • Three-Electrode System: A three-electrode setup is critical.[13] The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) passes the current required to support the reaction at the working electrode, preventing current from flowing through the sensitive reference electrode.[14]

  • Supporting Electrolyte: A non-reactive supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is required to ensure the solution is conductive and to minimize the potential drop (iR drop) through the solution.[13]

  • Solvent: Anhydrous, polar aprotic solvents like acetonitrile or dichloromethane are used because they have a wide potential window and will not participate in proton transfer reactions that can complicate the voltammogram.

  • Internal Standard: Ferrocene is used as an internal standard because it undergoes a well-defined, reversible one-electron oxidation at a known potential.[5][15] By referencing the measured potentials of the analyte to the ferrocene/ferrocenium (Fc/Fc⁺) couple, results can be compared reliably across different experiments and laboratories.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This is the blank solution.

    • Prepare a ~1 mM solution of the difluoroaniline derivative in the same electrolyte solution.

    • Prepare a ~1 mM solution of ferrocene in the electrolyte solution.

  • Electrode Polishing:

    • Polish the glassy carbon working electrode surface with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water, then the solvent (acetonitrile), and dry completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell containing the blank electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which is electrochemically active. Maintain a blanket of inert gas over the solution during the experiment.

  • Blank Scan:

    • Run a cyclic voltammogram of the blank electrolyte solution over the desired potential range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) to ensure no interfering impurities are present.[16]

  • Analyte Scan:

    • Add the difluoroaniline derivative to the cell to achieve the final ~1 mM concentration.

    • Record the cyclic voltammogram. The first anodic wave corresponds to the oxidation of the compound, and the first cathodic wave (if observable) corresponds to its reduction.

  • Internal Standard Calibration:

    • Add a small amount of the ferrocene solution to the same cell.

    • Record the cyclic voltammogram again. A reversible wave for the Fc/Fc⁺ couple will appear.

  • Data Analysis:

    • Determine the onset potential of the first oxidation peak (E_ox^onset) and the first reduction peak (E_red^onset) for the aniline derivative. The onset is typically found by extrapolating the steepest part of the current increase to the baseline.[17]

    • Determine the half-wave potential (E₁/₂) of the ferrocene couple: E₁/₂(Fc/Fc⁺) = (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials for ferrocene.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations:[5][18]

      • E_HOMO (eV) = -[ (E_ox^onset vs Fc/Fc⁺) + 4.8 ]

      • E_LUMO (eV) = -[ (E_red^onset vs Fc/Fc⁺) + 4.8 ]

      • Where E_ox^onset (vs Fc/Fc⁺) = E_ox^onset (vs Ag/AgCl) - E₁/₂(Fc/Fc⁺) (vs Ag/AgCl). A similar conversion applies for the reduction potential. The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[5]

Visualization: CV Experimental Setup

CV_Setup cluster_cell Electrochemical Cell cluster_potentiostat Potentiostat WE Working Electrode (Glassy Carbon) solution Analyte (~1mM) + TBAPF6 (0.1M) in Acetonitrile RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt Wire) pstat Controls Potential (E) Measures Current (I) pstat->WE E vs Ref pstat->RE pstat->CE I

Caption: Schematic of a three-electrode cyclic voltammetry setup.

UV-Visible Spectroscopy: Measuring the Optical Gap

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated molecules like difluoroanilines, this absorption corresponds to the promotion of an electron from the HOMO to the LUMO.[19] The energy of the absorbed light is therefore directly related to the HOMO-LUMO gap.

  • Solution Preparation:

    • Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the difluoroaniline derivative in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent. This will be your blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the sample spectrum to correct for solvent absorption and cuvette imperfections.[20]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution, then fill it approximately three-quarters full.

    • Wipe the outside of the cuvette with a lint-free cloth to remove fingerprints or smudges.

    • Place the sample cuvette in the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[20]

  • Data Analysis:

    • From the spectrum, identify the wavelength of maximum absorbance (λ_max).

    • The optical HOMO-LUMO gap (E_gap^optical) can be estimated from the onset of the lowest energy absorption band (λ_onset) using the Planck-Einstein relation:

      • E_gap^optical (eV) = 1240 / λ_onset (nm)

Structure-Property Relationships: The Impact of Substituents

The true power of studying these derivatives lies in understanding how different substituents systematically alter their electronic properties. By changing the nature and position of other groups on the difluoroaniline ring, we can fine-tune the HOMO and LUMO energy levels.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) donate electron density to the aromatic ring through inductive (+I) or resonance (+M) effects. This raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyls (-C=O) withdraw electron density from the ring (-I, -M effects). These groups stabilize both the HOMO and LUMO, but they typically lower the energy of the LUMO more dramatically. This also results in a decrease in the HOMO-LUMO gap.[5][16]

The interplay between the fixed difluoro substitution and a variable third substituent allows for precise control over the molecule's electronic profile.

Data Summary: Electronic Properties of Exemplar Derivatives
DerivativeSubstituent (R)HOMO (eV)LUMO (eV)E_gap (eV)Rationale
2,4-Difluoroaniline-H-5.52-0.305.22Baseline reference for the difluoro scaffold.[21]
2,4-Difluoro-5-nitroaniline5-NO₂ (EWG)-6.10-1.554.55The strong EWG (-NO₂) significantly lowers both HOMO and LUMO, reducing the gap.[16]
2,4-Difluoro-5-methylaniline5-CH₃ (EDG)-5.35-0.255.10The weak EDG (-CH₃) slightly raises the HOMO, leading to a smaller gap.[5]
3,5-Difluoroaniline-H-5.68-0.455.23Different substitution pattern alters the baseline electronic structure.

Note: The values presented are representative and can vary based on the specific experimental or computational method used. The trends, however, are consistent.

Conclusion and Outlook

The electronic properties of substituted difluoroaniline derivatives are a direct consequence of the interplay between the strong inductive effects of the fluorine atoms and the electronic nature of other substituents on the aromatic ring. As this guide has detailed, a synergistic approach combining theoretical DFT calculations and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for characterizing and understanding these properties. For researchers in drug discovery, this knowledge enables the fine-tuning of pKa, metabolic stability, and target affinity. For materials scientists, it provides a pathway to designing organic semiconductors with tailored HOMO-LUMO levels for efficient charge injection and transport. The protocols and principles outlined herein offer a validated roadmap for the rational design and analysis of the next generation of high-performance molecules based on the versatile difluoroaniline scaffold.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Bromo-4,5-difluoroaniline (CAS: 875664-41-8) is a pivotal fluorinated building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its synthetic utility is dominated by the reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile handle for a multitude of chemical transformations. This guide provides a comprehensive analysis of the C-Br bond's reactivity, underpinned by an examination of the molecule's electronic architecture. We will explore its behavior in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, offering mechanistic insights and field-proven protocols to empower researchers in drug development and synthetic chemistry.

Molecular Architecture: The Interplay of Substituent Effects

The reactivity of the C-Br bond in this compound is not governed by the bromine atom in isolation. Instead, it is a consequence of a delicate electronic interplay between the amino (-NH₂), fluoro (-F), and bromo (-Br) substituents on the aromatic ring.

  • Amino Group (-NH₂): Positioned at C1, the amino group is a potent electron-donating group (EDG) through resonance (+R effect). It enriches the aromatic ring with electron density, particularly at the ortho and para positions.

  • Fluoro Groups (-F): Located at C4 and C5, the two adjacent fluorine atoms exert a powerful electron-withdrawing effect through induction (-I effect) due to fluorine's supreme electronegativity.[3] This effect significantly lowers the electron density of the entire aromatic ring, a critical factor for activating it towards certain reaction classes.[1][4]

  • Bromo Group (-Br): Situated at C3 (meta to the amino group), the bromine atom is also electron-withdrawing via induction (-I effect).

The confluence of these effects renders the aromatic ring electron-deficient overall, despite the presence of the activating amino group. Crucially, the C-Br bond is the most labile site for transformations like palladium-catalyzed oxidative addition, owing to its lower bond dissociation energy compared to the robust C-F bonds.[5][6] This inherent difference is the foundation of its chemoselective reactivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the most prominent applications leveraging the C-Br bond of this compound. The general mechanism proceeds via a well-established catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond.[7][8][9]

Palladium_Cross_Coupling_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II) Aryl-Pd(II)-R' Complex Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Product Reductive_Elimination->Product Ar-Br 3-Bromo-4,5- difluoroaniline Ar-Br->Oxidative_Addition Coupling_Partner R'-[M] (e.g., Boronic Acid) Coupling_Partner->Transmetalation

General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in medicinal chemistry.[8][10] The C-Br bond of this compound readily couples with a variety of aryl and heteroaryl boronic acids or esters.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts that readily form the active Pd(0) species in situ.
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Sterically hindered and electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Essential for activating the boronic acid to facilitate transmetalation.[11]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents or biphasic systems are effective for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Loading: In a separate vial under an inert atmosphere (glovebox), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the Schlenk flask via cannula or syringe. Stir to dissolve the reagents.

  • Reaction Initiation: Add the catalyst/ligand mixture to the flask.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of more complex aniline derivatives by coupling the C-Br bond with primary or secondary amines.[7][12] This reaction is highly dependent on the choice of ligand and base to achieve high yields and selectivity.[13]

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective pre-catalysts for C-N coupling.[14]
Ligand Xantphos, BINAP, Josiphos, BrettPhosBulky, electron-rich biaryl phosphine ligands are critical for promoting the reductive elimination step to form the C-N bond.[15][16]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[13][14]
Solvent Toluene, Dioxane, iPrOAcAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Inert Atmosphere: Charge an oven-dried Schlenk flask with the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Solvent and Amine: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).

  • Heating: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the mixture to ambient temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.[13]

  • Extraction: Wash the combined filtrate with water and brine. Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography to isolate the tertiary amine product.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character imparted by the two fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[17] This reaction provides a metal-free alternative for introducing nucleophiles.

The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The subsequent expulsion of the leaving group restores aromaticity.

SNAr_Mechanism Reactants Ar-Br + Nu⁻ Step1 Addition (Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Step1->Meisenheimer Step2 Elimination Meisenheimer->Step2 Products Ar-Nu + Br⁻ Step2->Products

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

For SNAr to be efficient, the ring must be electron-poor, and a good leaving group must be present. In this compound, the C-Br bond is the target. While fluoride can be an excellent leaving group in SNAr contexts due to its ability to stabilize the transition state of the initial attack, bromide is also highly effective and more readily displaced than fluoride under many conditions.[19]

Experimental Protocol: SNAr with Sodium Methoxide

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equiv.) in a suitable anhydrous polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5-2.0 equiv.) to the solution.

  • Heating: Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain 3-methoxy-4,5-difluoroaniline.

Synthesis Pathway

Understanding the synthesis of this compound provides context for its use. A common laboratory and industrial route begins with the regioselective bromination of 4,5-difluoroaniline.[1] The directing effects of the amino group and the existing fluorine atoms guide the incoming electrophile.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 4,5-Difluoroaniline Step1 Bromination (e.g., Br₂, Acetic Acid) Start->Step1 Product This compound Step1->Product

A common synthetic route to this compound.

Conclusion

The C-Br bond in this compound is a highly reactive and synthetically valuable functional group. Its reactivity is finely tuned by the powerful inductive effects of the adjacent fluorine atoms and the resonance donation from the amino group. This electronic arrangement allows for exceptional chemoselectivity, primarily enabling transformations at the C-Br bond while leaving the C-F bonds intact, especially in palladium-catalyzed processes. Mastery of Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions involving this substrate provides chemists with a reliable platform for constructing novel molecular architectures, underscoring its importance as a strategic building block in the development of next-generation pharmaceuticals and advanced materials.[1][4]

References

The Strategic Intermediate: A Technical Guide to 3-Bromo-4,5-difluoroaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Workhorse

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2] 3-Bromo-4,5-difluoroaniline, a halogenated aromatic amine, has emerged as a pivotal building block, offering a unique combination of reactive handles and electronic characteristics that make it an exceptionally versatile intermediate.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in complex molecular design, tailored for researchers, scientists, and professionals in drug development.

The presence of two vicinal fluorine atoms on the aniline ring significantly influences the molecule's electronic nature, enhancing metabolic stability and binding affinity in target-specific interactions.[1][2] Simultaneously, the bromine atom at the meta-position serves as a versatile reactive site, readily participating in a variety of cross-coupling reactions, which are foundational for the construction of complex molecular architectures.[1] This trifunctional substitution pattern—an amine, a bromo group, and a difluoro moiety—provides a powerful toolkit for the synthetic chemist.

Physicochemical & Structural Characteristics

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]

PropertyValueSource(s)
CAS Number 875664-41-8[1][3][4][5][6]
Molecular Formula C₆H₄BrF₂N[1][4][5]
Molecular Weight 208.01 g/mol [1][5]
Appearance Solid[3]
Boiling Point 252.8 °C at 760 mmHg[4]
Density 1.788 g/cm³[1][4]
Flash Point 106.7 °C[1][4]
Storage Keep in a dark place, sealed in dry, 2-8°C[3][7]

The unique arrangement of substituents on the aniline ring dictates its reactivity. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing fluorine and bromine atoms modulate this reactivity and provide sites for further functionalization.[1]

Synthesis_Workflow start Start: 3,4-difluoroaniline dissolve Dissolve in Glacial Acetic Acid start->dissolve bromination Bromination: Add Br₂ in Acetic Acid (<10°C) dissolve->bromination monitor Reaction Monitoring (TLC/GC-MS) bromination->monitor quench Quench with Ice Water monitor->quench workup Workup: NaHSO₃, NaHCO₃ quench->workup extraction Extract with Dichloromethane workup->extraction dry Dry and Concentrate extraction->dry purify Purification (Chromatography/ Recrystallization) dry->purify end End Product: This compound purify->end Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base heck Heck (Alkenes) start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base product Diverse Functionalized Products suzuki->product heck->product buchwald->product sonogashira->product

References

The Discovery and History of Halogenated Anilines: From Dye Precursors to cornerstones of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of halogenated anilines, a class of compounds that has evolved from being crucial intermediates in the nascent synthetic dye industry to indispensable building blocks in modern pharmaceuticals, agrochemicals, and materials science. We will trace the historical trajectory from the initial isolation of the parent compound, aniline, and the early, often challenging, attempts at its halogenation. This guide details the paradigm shifts in synthetic strategy, from the implementation of protective group chemistry and the groundbreaking Sandmeyer reaction to the advent of modern catalytic methods that offer unparalleled precision and efficiency. For researchers, scientists, and drug development professionals, this document offers not only a historical perspective but also field-proven insights into the causality behind key experimental choices, detailed protocols for seminal reactions, and an overview of the contemporary relevance of these versatile molecules, including their role in medicinal chemistry and their environmental significance.

Introduction: Aniline - The 19th Century Progenitor

The story of halogenated anilines begins with aniline itself, a compound whose discovery was a multi-act play of 19th-century organic chemistry. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1][2][3][4] Subsequently, it was independently obtained from coal tar by Friedlieb Runge, who called it "kyanol," and by Carl Julius Fritzsche, who named it "aniline" after the indigo plant Indigofera anil.[1][2][5] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same substance, cementing the name aniline.[1][5]

The true industrial significance of aniline was unleashed in 1856 by one of Hofmann's own students, the 18-year-old William Henry Perkin. While attempting to synthesize quinine, Perkin instead created a brilliant purple dye from aniline, which he named "mauveine".[1][5] This discovery sparked the birth of the synthetic dye industry. The subsequent development of the Béchamp reduction, which produced aniline "by the ton" from nitrobenzene, provided the raw material needed to fuel this chemical revolution, with Germany, in particular, building a massive dye industry based on aniline chemistry.[1][5][6] This foundation established aniline and its derivatives as pivotal platform chemicals, setting the stage for the exploration of its halogenated counterparts.

The Dawn of Halogenation: Early Methods and Mechanistic Hurdles

The introduction of halogen atoms onto the aniline ring was a logical next step for early chemists seeking to modify its properties and create new dyes and intermediates. However, they quickly encountered a significant challenge: the high reactivity of the aniline molecule. The powerful electron-donating amino group (–NH₂) makes the aromatic ring highly susceptible to electrophilic attack, leading to uncontrolled reactions.[4][7]

Direct halogenation of aniline, for instance with bromine water, often results in the spontaneous formation of 2,4,6-tribromoaniline, as the introduction of one halogen atom does not sufficiently deactivate the ring to prevent further substitution.[1] This lack of selectivity was a major obstacle for the controlled synthesis of mono-halogenated anilines.

The Acetanilide Protection Strategy: Taming Reactivity

A classic and elegant solution to control the reactivity of aniline was the use of a protecting group. By reacting aniline with an acyl chloride like acetyl chloride, the amino group is converted into a less activating amide group (an anilide).[1] This acetanilide intermediate is moderately activated, allowing for a more controlled, regioselective halogenation, primarily at the para position due to steric hindrance at the ortho positions. The protecting group can then be easily removed by hydrolysis to yield the desired halogenated aniline.

Experimental Protocol: Synthesis of 4-Bromoaniline from Aniline

  • Protection: Aniline is dissolved in a suitable solvent (e.g., glacial acetic acid). Acetyl chloride or acetic anhydride is added slowly while cooling the mixture. The resulting precipitate, acetanilide, is isolated by filtration and recrystallized.

  • Bromination: The dried acetanilide is redissolved in acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction proceeds at room temperature until the color of bromine persists.

  • Deprotection: The reaction mixture is poured into water, and the precipitated 4-bromoacetanilide is collected. This intermediate is then heated under reflux with aqueous hydrochloric acid or sodium hydroxide to hydrolyze the amide bond.

  • Isolation: Upon cooling and neutralization, 4-bromoaniline precipitates and can be purified by recrystallization.[1]

acetanilide_protection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Acetylation (Protection) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide 2. Bromination (Electrophilic Substitution) Bromoaniline 4-Bromoaniline Bromoacetanilide->Bromoaniline 3. Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of 4-bromoaniline via acetanilide protection.

The Sandmeyer Reaction: A Paradigm Shift in Regiocontrol

Perhaps the most significant breakthrough in the synthesis of halogenated anilines was the development of the Sandmeyer reaction. This multi-step process circumvents the issues of direct halogenation entirely. It involves the conversion of the primary amino group of aniline into a diazonium salt (diazotization) using nitrous acid at low temperatures.[1][3] This diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles, including halides.

By treating the benzenediazonium salt with a copper(I) halide (e.g., CuCl, CuBr), the corresponding aryl halide is formed with high regioselectivity, as the position of the halogen is determined by the position of the original amino group.[1] This method opened the door to a vast array of specifically substituted aromatic compounds.

Experimental Protocol: Synthesis of 4-Chloroaniline from 4-Nitroaniline

  • Reduction: 4-Nitroaniline is reduced to 1,4-diaminobenzene. (This protocol starts from the corresponding nitro compound to illustrate the synthesis of a specific isomer). A more direct example would start with aniline itself. Let's adjust for clarity.

Experimental Protocol: Synthesis of Chlorobenzene from Aniline (Illustrative of the Sandmeyer step)

  • Diazotization: Aniline is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl) and cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite (NaNO₂) is added slowly, keeping the temperature below 5 °C, to form the benzenediazonium chloride solution.[8]

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (CuCl) is prepared and dissolved in HCl. The cold diazonium salt solution is then added slowly to the CuCl solution. Nitrogen gas evolves, and chlorobenzene separates.

  • Isolation: The mixture is often steam distilled to separate the chlorobenzene from the reaction mixture. The product is then washed and purified by distillation.

sandmeyer_reaction Aniline Aniline Diazonium Benzenediazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Haloaniline Halogenated Benzene (e.g., Chlorobenzene) Diazonium->Haloaniline Sandmeyer Reaction (CuX)

Caption: The Sandmeyer reaction pathway for converting aniline to a halogenated benzene.

Early Industrial Synthesis: The Nitroarene Route

On an industrial scale, a common and cost-effective method involved starting with a pre-halogenated aromatic hydrocarbon, such as chlorobenzene. This substrate could then be nitrated, and the resulting halogenated nitroarene subsequently reduced to the target halogenated aniline.[1] For example, the nitration of chlorobenzene followed by reduction is a primary route to 4-chloroaniline.[1][9]

Table 1: Comparison of Early Halogenation Methods

MethodKey Reagent(s)Primary AdvantagePrimary DisadvantageRegioselectivity
Direct Halogenation Br₂, Cl₂Simple, one stepPoor control, polyhalogenationLow (ortho/para mix, over-reaction)
Acetanilide Protection Ac₂O, Br₂Good control for mono-halogenationMulti-step (protection/deprotection)High (primarily para)
Sandmeyer Reaction NaNO₂, CuXExcellent regiocontrol, versatileMulti-step, requires low temp.Excellent (defined by starting amine)
Nitroarene Reduction HNO₃, Fe/HClUses cheap starting materialsMulti-step, isomer separation may be neededGood (directed by halogen on ring)

Evolution of Synthesis: 20th and 21st Century Innovations

While the classical methods remain valuable, the 20th and 21st centuries have witnessed the development of more sophisticated and efficient synthetic routes, driven by the need for higher selectivity, milder reaction conditions, and broader functional group tolerance, especially in the context of complex molecule synthesis for pharmaceuticals.

Catalytic and Modern Reagent-Based Approaches

Modern organic synthesis has provided several new tools for the halogenation of anilines and their preparation:

  • Transition Metal-Catalyzed Halogenation: The use of copper(II) halides, such as CuCl₂ and CuBr₂, has been shown to achieve direct and regioselective halogenation of unprotected anilines under mild conditions, often favoring the para product.[10]

  • N-Halosuccinimides (NCS/NBS): Reagents like N-chlorosuccinimide and N-bromosuccinimide provide a milder and safer alternative to elemental halogens for electrophilic halogenation.

  • Oxidative Halogenation via N-Oxides: A novel strategy involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. These intermediates exhibit special reactivity, allowing for selective ortho-chlorination or para-bromination upon treatment with thionyl halides at low temperatures.[11]

C-N Bond Formation: Building Anilines from Aryl Halides

Instead of adding a halogen to an aniline, modern cross-coupling chemistry allows for the construction of the aniline itself from an available aryl halide. This is particularly useful for creating complex or highly substituted anilines.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of anilines. It allows for the formation of a C-N bond between an aryl halide (including chlorinated and brominated aromatics) and an amine. Using ammonia or an ammonia equivalent, primary anilines can be synthesized with remarkable efficiency and scope.[1][12]

  • Ullmann Reaction: A classic copper-catalyzed reaction, the Ullmann condensation also couples an aryl halide with an amine, representing an early precursor to modern cross-coupling methods.[1][12]

modern_synthesis cluster_0 Halogenation of Anilines cluster_1 Formation of Anilines UnprotectedAniline Unprotected Aniline HalogenatedAniline1 Halogenated Aniline UnprotectedAniline->HalogenatedAniline1 CuX₂ or NBS/NCS N_Oxide Aniline N-Oxide N_Oxide->HalogenatedAniline1 SOX₂ ArylHalide Aryl Halide HalogenatedAniline2 Halogenated Aniline ArylHalide->HalogenatedAniline2 ArylHalide->HalogenatedAniline2 Pd or Cu Catalyst (Buchwald-Hartwig/Ullmann) Ammonia Ammonia Source Ammonia->HalogenatedAniline2

Caption: Modern synthetic routes to halogenated anilines.

Halogenated Anilines in Modern Science and Technology

Halogenated anilines are far more than synthetic curiosities; they are foundational components in numerous fields.

  • Pharmaceuticals: The aniline substructure is widespread in medicinal chemistry, and halogen atoms are frequently incorporated to fine-tune a drug's properties.[9] Halogens can block sites of metabolism (increasing drug half-life), modulate acidity/basicity (pKa), and enhance binding affinity to protein targets through a phenomenon known as halogen bonding.[13][14] Many recently approved drugs contain halogenated aniline motifs.[13]

  • Agrochemicals: As with pharmaceuticals, halogenated anilines are critical precursors for a wide range of herbicides, pesticides, and fungicides, where the nature and position of the halogen atom are crucial for biological activity and environmental persistence.[9]

  • Materials Science: They serve as monomers and intermediates for high-performance polymers, dyes, and pigments. For instance, diisocyanates derived from anilines are precursors to polyurethanes.[1]

  • Environmental Significance: The prevalence of aniline-like structures in industrial chemicals, pharmaceuticals, and pesticides has led to an unintended consequence. During water disinfection processes, these compounds can react with chlorine or bromine to form halogenated disinfection byproducts (DBPs).[15] Studies have shown that anilines are potent precursors to toxic haloacetonitriles and other large-molecule DBPs, posing a potential risk to human health and the environment.[7][16][17]

Conclusion and Future Outlook

The journey of halogenated anilines mirrors the broader history of organic chemistry—from the serendipitous discoveries and brute-force methods of the 19th century to the elegant, precise, and powerful catalytic reactions of today. What began as a challenge in controlling the reactivity of a simple aromatic amine has blossomed into a field providing essential tools for creating the complex molecules that underpin modern medicine, agriculture, and materials science. The continued development of novel synthetic methods promises to further expand the utility of these versatile building blocks, while a growing understanding of their environmental fate underscores the importance of responsible stewardship in their application.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Inherent Risks

3-Bromo-4,5-difluoroaniline (CAS No. 875664-41-8) is a halogenated aromatic amine with a molecular formula of C₆H₄BrF₂N and a molecular weight of approximately 208.01 g/mol .[1][2][3] Its structure, featuring a reactive bromine atom and two electron-withdrawing fluorine atoms on an aniline backbone, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1] The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the bromine atom serves as a key handle for cross-coupling reactions to build molecular complexity.[1][4]

However, the very features that make this compound synthetically attractive also dictate its toxicological profile and handling requirements. As with many halogenated anilines, this compound presents significant health hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides a scientifically grounded framework for its safe handling, storage, and disposal, moving beyond mere procedural steps to explain the causality behind each recommendation.

Section 1: Hazard Identification and GHS Classification

The compound is classified as a solid that can appear as a white to light orange or brown powder.[1] It is generally stable under normal, dry storage conditions but is noted to be air-sensitive, requiring storage under an inert atmosphere to prevent oxidation.[1]

Table 1: GHS Hazard Classification for this compound [2][5]

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
alt text
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text

Section 2: The Hierarchy of Controls - A Proactive Approach to Safety

Effective management of this compound hinges on the implementation of the hierarchy of controls. This framework prioritizes the most effective safety measures to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Emergency_Response_Workflow cluster_1 Emergency Response Workflow Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) First_Aid Administer Immediate First Aid (See Table 2) Exposure->First_Aid Medical_Attention Seek Professional Medical Attention (Bring SDS) First_Aid->Medical_Attention Report Report Incident to Supervisor and EHS Medical_Attention->Report

References

Methodological & Application

Application Notes & Protocols for 3-Bromo-4,5-difluoroaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-4,5-difluoroaniline is a strategically-functionalized aromatic amine that has emerged as a pivotal building block in modern organic synthesis. Its unique trifecta of reactive sites—a nucleophilic amino group, a versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful toolkit for the construction of complex molecular architectures. The fluorine substituents are particularly valuable in medicinal chemistry, as their incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides an in-depth exploration of the reactivity profile of this compound and details field-proven protocols for its application in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to contemporary drug discovery and materials science.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from the distinct chemical properties of its constituent functional groups. Understanding these properties is crucial for designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 875664-41-8[3]
Molecular Formula C₆H₄BrF₂N[1][3]
Molecular Weight 208.01 g/mol [1][3]
Appearance White to off-white crystalline solid
Purity Typically ≥98%
Causality Behind Experimental Choices:
  • The Bromine Atom: Located at the 3-position, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. It serves as an excellent electrophilic handle for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This reactivity is the cornerstone of its use as a scaffold for molecular elaboration.

  • The Difluoro Substituents: The fluorine atoms at the 4- and 5-positions exert a strong electron-withdrawing inductive effect. This has several important consequences:

    • Modulation of Reactivity: They influence the electronic nature of the aromatic ring, impacting the rates and outcomes of coupling reactions.[2]

    • Enhanced Bioactivity: In the final products, fluorine atoms often improve pharmacokinetic profiles, such as increasing metabolic stability by blocking sites of oxidative metabolism and enhancing membrane permeability.[1][2]

  • The Aniline Group: The amino group (-NH₂) is a versatile nucleophilic center. While its basicity is attenuated by the adjacent fluorine atoms, it readily participates in reactions such as acylation and can be a key component in the synthesis of heterocyclic systems.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The most powerful applications of this compound involve palladium-catalyzed reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are indispensable tools in the synthesis of pharmaceuticals, particularly kinase inhibitors, and advanced materials.[1][4]

dot

Caption: Key synthetic pathways originating from this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[5] For this compound, this reaction is instrumental in synthesizing biaryl structures, which are prevalent motifs in many kinase inhibitors and other pharmaceuticals.[6][7]

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aniline.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, a step facilitated by a base.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Trustworthiness: The success of this reaction hinges on the careful selection of catalyst, ligand, and base. The ligand stabilizes the palladium complex, while the base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation.[8] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of complex aryl amines by coupling an aryl halide with a primary or secondary amine.[9] This reaction has revolutionized medicinal chemistry by providing a direct and general route to C-N bond formation, replacing harsher, more limited classical methods.[9]

Reaction Principle: The mechanism is analogous to the Suzuki coupling:

  • Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The coupling amine coordinates to the palladium, and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) deprotonates it to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[11]

Expertise & Experience: The choice of ligand is critical and often dictates the reaction's success. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., Xantphos) are frequently employed to promote the reductive elimination step and prevent side reactions.[10][12]

Detailed Experimental Protocols

The following protocols are generalized frameworks. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

dot

Experimental_Workflow A Reaction Setup B Inert Atmosphere Purge (3x Evacuate/Backfill with N₂/Ar) A->B C Reagent Addition (Solvent, Base, Ligand, Pd Source, Aniline, Coupling Partner) B->C D Heating & Stirring (Under Inert Atmosphere) C->D E Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F Workup (Cool, Quench, Dilute, Extract) E->F Upon completion G Purification (Silica Gel Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 3-aryl-4,5-difluoroaniline derivative.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Arylboronic Acid/Ester1.1 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃ or K₃PO₄)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., Dioxane/H₂O 4:1)-Reaction Medium

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times. This step is critical to prevent catalyst degradation.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with this compound

Objective: To synthesize a N-aryl-3-amino-4,5-difluoroaniline derivative.

Table 3: Typical Reagents for Buchwald-Hartwig Amination

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine Coupling Partner1.2Coupling Partner
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02Catalyst Source
Ligand (e.g., Xantphos)0.02 - 0.04Stabilizes Catalyst
Base (e.g., NaOt-Bu or Cs₂CO₃)1.4 - 2.2Deprotonates Amine
Anhydrous Solvent (e.g., Toluene)-Reaction Medium

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Inerting & Solvent Addition: Seal the flask and, if not in a glovebox, evacuate and backfill with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. The use of a strong base like NaOt-Bu often allows for lower reaction temperatures and shorter times.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of 3-Bromo-4,5-difluoroaniline in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound emerges as a particularly valuable building block in this context.[1] Its structure is primed for synthetic diversification: the bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the difluoroaniline moiety imparts the desirable physicochemical properties conferred by fluorine.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in Suzuki-Miyaura coupling reactions, providing both in-depth mechanistic insights and field-proven experimental protocols.

Mechanistic Underpinnings: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[3][6] The electron-withdrawing nature of the two fluorine atoms on the aniline ring can facilitate this step.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[5][6] This process is typically facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R'(L_n) ArPdX->ArPdR R'-B(OR)₂ Base Transmetalation Transmetalation ArPdR->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArX Ar-X (this compound) Boronic R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.02-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio. The addition of water can be beneficial for the transmetalation step.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table summarizes key variables and their potential impact, along with troubleshooting suggestions.

ParameterRecommended Starting PointRationale & Optimization ConsiderationsPotential Issues & Troubleshooting
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more stable but require in-situ reduction. Pd(0) sources like Pd(PPh₃)₄ can be used directly.Low Yield: Increase catalyst loading. Ensure catalyst is not deactivated by oxygen.
Ligand SPhos, RuPhos, P(tBu)₃Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[3][6]Low Yield/No Reaction: Screen different ligands. N-heterocyclic carbene (NHC) ligands can be effective alternatives.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial for activating the boronic acid.[6] Stronger bases may be needed for less reactive substrates.Side Reactions (e.g., ester cleavage): Use a milder base like KF.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal.Poor Solubility: Try alternative solvents like DMF or switch to a boronic ester for better solubility.
Boron Reagent Boronic AcidReadily available.Decomposition (Protodeboronation): Use a more stable boronic ester (e.g., pinacol ester).[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of novel fluorinated biaryl compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently access a wide range of valuable molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for successful experimentation and innovation in this exciting area of synthetic chemistry.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines

Fluorinated aniline derivatives are pivotal building blocks in modern medicinal chemistry and materials science.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-4,5-difluoroaniline, in particular, serves as a versatile scaffold, offering a reactive handle for palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon, while the difluoro-substituted aromatic ring provides a unique electronic and steric profile. This guide provides an in-depth exploration of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArX Ar-X (Substrate) ArX->ArPdX RM R-M (Coupling Partner) RM->ArPdX

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligands, base, solvent, and temperature plays a crucial role in the efficiency and outcome of these reactions, influencing the rates of the individual steps in the catalytic cycle and the stability of the palladium catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester.[17][23][24][28]

Mechanistic Considerations

The electron-withdrawing nature of the two fluorine atoms in this compound is expected to facilitate the oxidative addition step, which is often rate-limiting. The choice of a suitable base is critical to activate the boronic acid for efficient transmetalation.

Experimental Protocol: Synthesis of 3-Aryl-4,5-difluoroanilines

This protocol is adapted from established procedures for the Suzuki coupling of electron-deficient aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄A moderately strong base effective in promoting transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane / WaterA polar aprotic solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers without promoting catalyst decomposition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[2][5][6][9][13][15][22] This reaction has found extensive use in pharmaceutical and materials chemistry.

Causality Behind Experimental Choices

For electron-deficient substrates like this compound, a highly active catalyst system is often required. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Detailed Protocol: Synthesis of N-Aryl-4,5-difluoroanilines

The following protocol is based on a well-established procedure for the large-scale synthesis of a structurally similar compound, 3-bromo-2,5-difluoroaniline, via a Buchwald-Hartwig amination.[21]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide (1.4 mmol).

  • Add the amine (1.2 mmol), this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosXantphos is a wide bite-angle ligand that promotes the reductive elimination step and stabilizes the catalyst.
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates a wide range of amines.
Solvent TolueneA non-polar aprotic solvent suitable for high-temperature reactions.
Temperature 100 °CFacilitates the catalytic cycle, particularly for less reactive amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[3][7][8][10][12][16][20][21][27]

Mechanistic Insights and Protocol Validation

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. The presence of an amine base is essential for both the deprotonation of the alkyne and as a ligand for the copper.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Pd catalyst, Cu(I) salt, and base in solvent degas Degas the mixture reagents->degas add_alkyne Add terminal alkyne degas->add_alkyne heat Heat to reaction temperature (e.g., 60-100 °C) add_alkyne->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Quench and extract monitor->quench purify Purify by column chromatography quench->purify

References

Application Notes & Protocols: 3-Bromo-4,5-difluoroaniline as a Strategic Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4,5-difluoroaniline, a highly functionalized and versatile building block for the synthesis of complex pharmaceutical agents. We will detail its physicochemical properties, core synthetic applications with step-by-step protocols for key cross-coupling reactions, and its role in the development of targeted therapies, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this compound.

Introduction: The Strategic Advantage of Fluorinated Anilines

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance a compound's pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

This compound (C₆H₄BrF₂N) is a prime example of a building block designed to exploit these benefits.[1] Its structure is strategically trifunctional:

  • Amino Group: Serves as a key nucleophile or a point for amide bond formation.

  • Bromine Atom: Provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-nitrogen bonds.[1]

  • Difluoro Motif: The vicinal fluorine atoms create a distinct electronic environment, enhancing the drug-like properties of the final molecule.[1]

This unique combination of features makes this compound a valuable intermediate in the synthesis of high-value compounds, particularly in the realm of oncology and immunology.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueReference
CAS Number 875664-41-8[2][3]
Molecular Formula C₆H₄BrF₂N[2][3]
Molecular Weight 208.01 g/mol [1][4]
Appearance Solid / Crystalline Solid[3][5]
Purity Typically ≥95%[3]
Storage Temperature 2-8°C, sealed in dry, dark place[3]
InChI Key GYPOUGZGHDSUKH-UHFFFAOYSA-N[3]

Core Synthetic Applications & Protocols

The bromine atom on the aniline ring is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern medicinal chemistry for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Causality & Rationale: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a motif prevalent in kinase inhibitors that often occupy two adjacent pockets in an ATP-binding site.[6][7] The reaction's tolerance for a wide array of functional groups and its typically mild conditions make it ideal for use with complex substrates.[7][8][9] The C-Br bond of this compound is readily activated by a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Workup A This compound OA Oxidative Addition A->OA B Aryl Boronic Acid / Ester TM Transmetalation B->TM Cat Pd Catalyst (e.g., Pd(dppf)Cl₂) + Ligand Cat->OA Base Base (e.g., K₂CO₃) Base->TM OA->TM RE Reductive Elimination TM->RE RE->Cat Catalyst Regeneration P Biaryl Product RE->P Workup Aqueous Workup & Purification P->Workup Buchwald_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Workup A This compound OA Oxidative Addition A->OA B Primary/Secondary Amine Deprot Amine Deprotonation B->Deprot Cat Pd Pre-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XantPhos) Cat->OA Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Deprot RE Reductive Elimination OA->RE Deprot->RE RE->Cat Catalyst Regeneration P N-Aryl Product RE->P Workup Quenching & Purification P->Workup Kinase_Pathway cluster_downstream Downstream Signaling RTK VEGFR / c-Met Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Foretinib Foretinib Foretinib->RTK  Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Angiogenesis, Metastasis ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects

References

Introduction: The Strategic Importance of 3-Bromo-4,5-difluoroaniline in Agrochemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Agrochemical Synthesis: Strategic Pathways from 3-Bromo-4,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 875664-41-8) has emerged as a pivotal structural motif and a versatile building block in the synthesis of modern agrochemicals.[1][2][3][4] Its unique trifunctional nature—an amine for nucleophilic and coupling reactions, a bromine atom for facile metal-catalyzed cross-couplings, and a difluorinated phenyl ring for modulating bioactivity—offers chemists a powerful platform for molecular design. The incorporation of fluorine atoms is a well-established strategy in agrochemical and pharmaceutical development to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][5][6] The bromine atom serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound to create a diverse range of agrochemical candidates, including herbicides, fungicides, and insecticides. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and adaptable for research and development laboratories.

Part 1: Synthesis of Herbicide Scaffolds - Picolinate Derivatives

Picolinic acid-based compounds are a significant class of synthetic auxin herbicides that effectively control broadleaf weeds.[7][8] The strategic incorporation of a substituted aniline moiety can lead to novel derivatives with improved efficacy and crop safety profiles. The synthesis of a 4-amino-picolinate derivative from this compound can be envisioned through a multi-step pathway involving a key palladium-catalyzed cross-coupling reaction to construct the core biaryl structure.

Workflow: Synthesis of a Picolinate Herbicide Precursor

The following diagram illustrates a plausible synthetic pathway. The initial step involves the protection of the aniline, followed by a Suzuki coupling with a boronic ester of a pyridine derivative. Subsequent deprotection and functional group manipulations would lead to the final picolinic acid herbicide.

G A This compound B N-Protected Bromoaniline (e.g., Boc-protected) A->B Protection (Boc)2O D Coupled Biaryl Intermediate B->D Suzuki Coupling Pd(dppf)Cl2, K2CO3 C Pyridine Boronic Ester C->D E Final Picolinate Herbicide Analog D->E Deprotection & Hydrolysis

Caption: Synthetic workflow for a picolinate herbicide analog.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki Coupling

This protocol details the crucial cross-coupling step to form the C-C bond between the aniline and pyridine rings.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for coupling aryl bromides with boronic esters. The use of a base like potassium carbonate is essential for the catalytic cycle.

Materials:

  • N-(3-Bromo-4,5-difluorophenyl)-tert-butyl carbamate (synthesized from this compound)

  • Pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) methyl ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add N-(3-Bromo-4,5-difluorophenyl)-tert-butyl carbamate (1.0 eq), the pyridine boronic ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the coupled biaryl intermediate.

ParameterValue/Condition
Reactants N-Boc-3-Bromo-4,5-difluoroaniline, Pyridine Boronic Ester
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent Dioxane/Water (4:1)
Temperature 85-90 °C
Time 12-16 hours
Typical Yield 70-85%

Part 2: Synthesis of Fungicide Scaffolds

The this compound scaffold is an excellent starting point for various classes of fungicides, including carbamates and N-bridged heterocycles like triazoles and oxadiazoles.[9][10][11]

A. N-Aryl Carbamate Fungicides

N-aryl carbamates can be readily synthesized by reacting the aniline with an appropriate chloroformate. These compounds often exhibit fungicidal activity by disrupting fungal cell processes.[9]

Workflow: Synthesis of an N-Aryl Carbamate

G A This compound C N-(3-Bromo-4,5-difluorophenyl)carbamate A->C Acylation B Alkyl Chloroformate (e.g., Ethyl Chloroformate) B->C D Base (e.g., Pyridine or Et3N) D->C

Caption: General synthesis of an N-Aryl Carbamate fungicide.

Protocol 2: Synthesis of Ethyl (3-bromo-4,5-difluorophenyl)carbamate

Rationale: This is a classic nucleophilic acyl substitution reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Ethyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution.

  • Acylation: Add ethyl chloroformate (1.1 eq) dropwise via the addition funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure carbamate product.

ParameterValue/Condition
Reactants This compound, Ethyl Chloroformate
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 4-6 hours
Typical Yield >90%

Part 3: Synthesis of Insecticide Scaffolds - Anthranilic Diamides

Anthranilic diamides are a major class of modern insecticides that act as ryanodine receptor modulators.[12][13] The core structure often features an N-aryl pyrazole carboxamide. This compound can be readily acylated to form the central amide bond of these structures.

Workflow: Amide Coupling for Anthranilic Diamide Synthesis

G A This compound C Anthranilic Diamide Analog A->C Amide Bond Formation B Substituted Pyrazole Acid Chloride B->C D Base (e.g., Et3N) D->C

Caption: Key amide coupling step for an insecticide analog.

Protocol 3: Synthesis of an N-(3-Bromo-4,5-difluorophenyl)pyrazole-carboxamide

Rationale: The formation of an amide bond via an acid chloride is a highly efficient and common transformation. The aniline acts as a nucleophile attacking the highly electrophilic acid chloride. A base is required to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carbonyl chloride (a common intermediate in diamide synthesis)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

Procedure:

  • Acid Chloride Preparation: The pyrazole carbonyl chloride can be prepared by reacting the corresponding carboxylic acid with oxalyl chloride or thionyl chloride.

  • Reactant Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF in a flask under an argon atmosphere. Cool the mixture to 0 °C.

  • Amidation: Add a solution of the pyrazole carbonyl chloride (1.05 eq) in anhydrous THF dropwise to the aniline solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and then brine. Dry the organic phase over sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by trituration with diethyl ether or by column chromatography to yield the final diamide insecticide analog.

ParameterValue/Condition
Reactants This compound, Pyrazole Acid Chloride
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Time 12-18 hours
Typical Yield 80-95%

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of high-value agrochemicals. Its strategically positioned functional groups allow for the application of robust and diverse synthetic methodologies, from metal-catalyzed cross-couplings to standard acylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel herbicides, fungicides, and insecticides, ultimately contributing to the development of next-generation crop protection solutions.

References

The Versatility of 3-Bromo-4,5-difluoroaniline in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Potential with a Fluorinated Building Block

3-Bromo-4,5-difluoroaniline is a highly functionalized aromatic amine that is emerging as a critical building block in the field of materials science. Its unique trifunctional nature—an amine group for polymerization and derivatization, a bromine atom for cross-coupling reactions, and two fluorine atoms to impart desirable electronic and physical properties—makes it a versatile precursor for a new generation of high-performance materials. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance properties such as thermal stability, solubility, and metabolic stability, while also modulating electronic characteristics.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound in the synthesis of advanced polymers and materials for organic electronics.

Core Properties and Rationale for Use

The utility of this compound in materials science stems from a combination of its structural features:

FeatureChemical GroupImparted Properties and Synthetic Utility
Nucleophilic Center Amino Group (-NH₂)Enables participation in condensation polymerizations (e.g., with dianhydrides to form polyimides) and nucleophilic substitution reactions.
Reactive Handle Bromo Group (-Br)Facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.[1]
Electron-Withdrawing & Stability Enhancers Fluoro Groups (-F)The two fluorine atoms significantly influence the electronic nature of the aromatic ring, enhancing thermal stability, oxidative stability, and solubility of the resulting materials. They can also lead to lower dielectric constants in polymers.

Application I: Synthesis of High-Performance Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them ideal for applications in microelectronics and aerospace.[2] The incorporation of this compound derivatives as monomers can lead to polyimides with enhanced solubility, lower dielectric constants, and tailored thermal properties.

Conceptual Workflow for Fluorinated Polyimide Synthesis

The synthesis of polyimides from this compound first requires its conversion into a diamine monomer via a Suzuki coupling reaction to create a larger, more rigid backbone. This diamine can then be polymerized with a dianhydride.

G A This compound B Suzuki Coupling (e.g., with a diboronic acid) A->B C Diamino-terphenyl or similar diamine monomer B->C D Polycondensation (with a dianhydride, e.g., PMDA or 6FDA) C->D E Poly(amic acid) Precursor D->E F Thermal or Chemical Imidization E->F G High-Performance Fluorinated Polyimide F->G

Caption: Workflow for fluorinated polyimide synthesis.

Protocol 1: Synthesis of a Diamine Monomer via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a diamine monomer from this compound and 1,4-phenylenediboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (2.2 equivalents), 1,4-phenylenediboronic acid (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of potassium carbonate (4.0 equivalents).

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen or argon to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diamine monomer.

Protocol 2: Two-Step Polyimide Synthesis

This protocol describes the synthesis of a fluorinated polyimide from the newly synthesized diamine and pyromellitic dianhydride (PMDA).

Materials:

  • Synthesized diamine monomer

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous DMAc. Cool the solution to 0 °C in an ice bath.

  • Dianhydride Addition: Gradually add an equimolar amount of PMDA to the stirred solution. Ensure the temperature remains below 5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Film Casting (for Thermal Imidization): Cast the viscous poly(amic acid) solution onto a clean glass plate and thermally cure in a programmable oven with the following steps: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

  • Chemical Imidization (Alternative): To the poly(amic acid) solution, add acetic anhydride (2 equivalents) and pyridine (1 equivalent) as the dehydrating agent and catalyst, respectively. Stir at room temperature for 24 hours.

  • Polymer Precipitation: Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C overnight.

Application II: Development of Organic Semiconductors

The unique electronic properties imparted by the fluorine and bromine substituents make this compound a promising candidate for the synthesis of organic semiconductors. Polyaniline and its derivatives are well-known conducting polymers, and the incorporation of our target molecule can modulate the conductivity and stability of the resulting polymer.[3]

Conceptual Workflow for Polyaniline Derivative Synthesis

G A This compound C Oxidative Polymerization (e.g., with Ammonium Persulfate) A->C B Aniline (co-monomer) B->C D Poly(aniline-co-3-bromo-4,5-difluoroaniline) C->D E Doping (e.g., with HCl) D->E F Conductive Polymer E->F

Caption: Workflow for conductive copolymer synthesis.

Protocol 3: Synthesis of Poly(aniline-co-3-bromo-4,5-difluoroaniline)

This protocol outlines the chemical oxidative copolymerization of aniline and this compound.

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1M)

  • Methanol

  • Acetone

Procedure:

  • Monomer Solution: In a beaker, dissolve a desired molar ratio of aniline and this compound (e.g., 9:1) in 1M HCl. Stir the solution at 0 °C in an ice bath.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (in a 1:1 molar ratio to the total monomers) in 1M HCl and cool to 0 °C.

  • Polymerization: Slowly add the cold oxidant solution to the stirred monomer solution. The reaction mixture will gradually turn dark green/black, indicating polymerization.

  • Reaction Time: Continue stirring at 0 °C for 2 hours and then leave the mixture undisturbed at room temperature for 24 hours.

  • Polymer Collection: Collect the precipitate by vacuum filtration.

  • Washing: Wash the polymer powder sequentially with 1M HCl, methanol, and acetone to remove unreacted monomers, oligomers, and the oxidant.

  • Drying: Dry the resulting conductive polymer powder in a vacuum oven at 60 °C for 24 hours.

Application III: Precursor for Hole-Transporting Materials in Organic Electronics

The amine functionality of this compound allows for its use as a core building block in the synthesis of hole-transporting materials (HTMs) for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. The bromine atom serves as a convenient point for further functionalization via cross-coupling reactions to build up larger, conjugated molecules.

Conceptual Workflow for a Triarylamine-based HTM Precursor

G A This compound C Buchwald-Hartwig Amination A->C B Aryl Amine (e.g., Diphenylamine) B->C D Triarylamine Derivative C->D E Further Functionalization (optional) (e.g., Suzuki coupling at the bromo position) D->E F Final Hole-Transporting Material E->F

Caption: Workflow for hole-transporting material synthesis.

Protocol 4: Synthesis of a Triarylamine Precursor via Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., diphenylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), Xantphos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the triarylamine derivative. This product can then be used for further functionalization.

Conclusion and Future Outlook

This compound is a key enabler for innovation in materials science. The protocols provided herein offer a starting point for the synthesis of a diverse range of advanced materials. The true potential of this building block lies in the creative combination of the synthetic pathways it enables. Future research will undoubtedly uncover novel polymers and organic electronic materials with tailored properties, driven by the unique structural and electronic contributions of the bromo- and difluoro-substituents of this versatile aniline derivative.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 3-Bromo-4,5-difluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its halogen substituents.[1] This document explores two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. By elucidating the mechanistic underpinnings and providing step-by-step experimental procedures, this guide aims to equip researchers with the necessary knowledge to effectively functionalize this valuable scaffold.

Introduction: The Chemical Versatility of this compound

This compound is a trifunctional aromatic compound offering multiple avenues for synthetic diversification. The presence of two electron-withdrawing fluorine atoms, a bromine atom, and a nucleophilic amino group makes it a substrate of considerable interest for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The fluorine substituents not only influence the regioselectivity of substitution reactions but also enhance the metabolic stability and binding affinity of derivative compounds.[1] This guide will focus on the substitution of the halogen atoms, a key transformation for introducing a wide range of functionalities.

Mechanistic Considerations: SNAr vs. Palladium-Catalysis

The approach to nucleophilic substitution on this compound is dictated by the desired nucleophile and the inherent reactivity of the substrate. Two powerful methodologies are at the forefront: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

The SNAr Pathway: An Addition-Elimination Mechanism

Nucleophilic aromatic substitution is a stepwise process that is viable when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.[2][3][4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

In the case of this compound, the two fluorine atoms act as activating groups, lowering the electron density of the aromatic ring and making it susceptible to nucleophilic attack.[2] A key principle in SNAr is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[5] Consequently, the highly electronegative fluorine atoms, despite forming a strong C-F bond, facilitate the reaction by stabilizing the negatively charged Meisenheimer complex.[5][6] This often leads to a reactivity order of F > Cl > Br > I, which is the reverse of what is observed in SN1 and SN2 reactions.[2][5]

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

For a broader range of amine nucleophiles and milder reaction conditions, the Buchwald-Hartwig amination has emerged as a superior alternative to traditional methods.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines with remarkable efficiency and functional group tolerance.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] The success of this reaction is highly dependent on the choice of a suitable phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7][8]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Aliphatic Amine

This protocol provides a general guideline for the SNAr reaction of this compound with a representative secondary amine, morpholine. Optimization of temperature, reaction time, and base may be necessary for other nucleophiles.

Materials and Reagents:

  • This compound

  • Morpholine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the amine nucleophile (e.g., morpholine, 1.2-2.0 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a suitable polar aprotic solvent such as DMSO to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 100-150 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine (Adapted from a similar substrate)

This protocol is adapted from a reliable, large-scale synthesis of a structurally related bromo-difluoroaniline and is suitable for the coupling of this compound with a primary amine using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[3]

Materials and Reagents:

  • This compound

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable biaryl phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • Isopropyl acetate (iPrOAc)

  • 2 M Aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: C-N Bond Formation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.5-1.5 mol%), Xantphos (1.0-3.0 mol%), and K₃PO₄ (2.0-4.0 eq).

  • Add this compound (1.1 eq) and benzophenone imine (1.0 eq).

  • Add anhydrous, degassed isopropyl acetate (iPrOAc) to achieve a concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 80 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Work-up

  • Add 2 M aqueous HCl to the reaction mixture and stir vigorously for 4-12 hours at room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired primary amine product.

Data Presentation: Reaction Parameter Summary

The following table provides a summary of typical reaction conditions for the nucleophilic substitution on this compound.

Reaction TypeNucleophileCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
SNArMorpholineNoneK₂CO₃DMSO120-15060-80 (estimated)
SNArPrimary AmineNoneK₂CO₃DMSO120-15050-70 (estimated)
Buchwald-HartwigPrimary Amine (via imine)Pd₂(dba)₃/XantphosK₃PO₄iPrOAc8085-95[3]
Buchwald-HartwigSecondary AminePd₂(dba)₃/RuPhosNaOtBuToluene10080-95 (general)

Visualizations: Workflow and Mechanistic Overview

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Amine Nucleophile Reaction_Setup Combine under Inert Atmosphere in iPrOAc Reactants->Reaction_Setup Catalyst_System Pd₂(dba)₃ Xantphos Base (K₃PO₄) Catalyst_System->Reaction_Setup Heating Heat to 80°C (16-24h) Reaction_Setup->Heating Hydrolysis Acidic Hydrolysis (if using imine) Heating->Hydrolysis Extraction Aqueous Work-up & Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

SNAr_vs_Buchwald cluster_SNAr SNAr Pathway cluster_Buchwald Buchwald-Hartwig Pathway Start This compound + Nucleophile SNAr_Conditions High Temperature Polar Aprotic Solvent Strong Base Start->SNAr_Conditions Buchwald_Conditions Pd Catalyst Phosphine Ligand Base Start->Buchwald_Conditions Meisenheimer Meisenheimer Complex Intermediate SNAr_Conditions->Meisenheimer Addition SNAr_Product Substituted Product Meisenheimer->SNAr_Product Elimination Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Buchwald_Conditions->Catalytic_Cycle Coupling Buchwald_Product Substituted Product Catalytic_Cycle->Buchwald_Product

Caption: Comparison of SNAr and Buchwald-Hartwig pathways.

Conclusion

The functionalization of this compound via nucleophilic substitution offers a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. While traditional SNAr reactions provide a direct, albeit often harsh, method for introducing nucleophiles, the Palladium-catalyzed Buchwald-Hartwig amination represents a milder, more versatile, and highly efficient alternative. The choice of methodology will ultimately depend on the specific nucleophile, desired scale, and available resources. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully navigate the synthesis of diverse derivatives from this valuable starting material.

References

purification of 3-Bromo-4,5-difluoroaniline by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 3-Bromo-4,5-difluoroaniline by Crystallization

Abstract

This application note provides a comprehensive, in-depth guide for the purification of this compound via crystallization. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount.[1] This document moves beyond a simple protocol, delving into the underlying principles of crystallization, solvent system selection, and methods for validating the final product's purity. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for downstream applications.

Introduction: The Importance of Purity

This compound is a halogenated aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the reactive bromine atom serves as a versatile handle for cross-coupling reactions like the Suzuki-Miyaura, enabling the construction of complex molecular architectures.[1]

Synthetic routes to this compound can introduce a variety of impurities, including regioisomers, unreacted starting materials, and byproducts from over- or under-halogenation.[2] These impurities can interfere with subsequent reactions, reduce yields, and introduce toxicological risks in final pharmaceutical products. Crystallization is a robust and scalable purification technique that leverages differences in solubility to selectively isolate the target compound from such impurities, yielding a product of high purity.[3][4]

Foundational Principles of Crystallization

Crystallization is a solid-liquid separation technique based on a fundamental principle: the solubility of most solid compounds in a solvent increases with temperature.[3] An effective crystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling: Gradually cooling the solution, which decreases the solubility of the desired compound, causing it to crystallize out of the solution.

  • Exclusion of Impurities: The crystal lattice that forms is highly ordered, and ideally, only molecules of the desired compound will fit. Impurities remain dissolved in the surrounding solvent (the mother liquor).[5]

  • Isolation: Separating the purified crystals from the mother liquor via filtration.

The success of this technique hinges on the selection of an appropriate solvent system.

Physicochemical Properties of this compound

Understanding the physical properties of the target compound is crucial for developing a purification strategy.

PropertyValueSource
Molecular Formula C₆H₄BrF₂N[1][6][7]
Molecular Weight ~208.01 g/mol [1][6][8]
Appearance White to light gray/orange/brown powder or crystals[1]
Physical State Solid at 20 °C[1][6]
Density ~1.788 g/cm³[1][7]
Boiling Point ~252.8 °C at 760 mmHg[7]
Flash Point ~106.7 °C[1][7]
Solubility Insoluble in water; soluble in polar organic solvents (e.g., methanol)[1]
Selecting the Optimal Solvent System

The ideal solvent should exhibit high solvency for this compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures. For halogenated anilines, mixed-solvent systems are often highly effective as they allow for precise tuning of the solvent's polarity.[5][9] An ethanol/water system is a common and effective choice for recrystallizing anilines.[9]

Rationale for an Ethanol/Water System:

  • Primary Solvent (Ethanol): this compound, being an organic amine, dissolves well in a polar protic solvent like hot ethanol.

  • Anti-Solvent (Water): The compound is insoluble in water.[1] By carefully adding water to the hot ethanol solution, the polarity of the system is increased to a point where the solution becomes saturated, and upon cooling, the aniline crystallizes out.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of crude this compound using an ethanol/water solvent system.

Safety Precautions: this compound is hazardous. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic if inhaled.[6][7][8] All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Watch glass or drying dish

  • Spatulas and glass stirring rods

Purification Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude 3-Bromo-4,5- difluoroaniline in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve solid A->B Heat & Stir C Optional: Add activated carbon for decolorization B->C If solution is colored D Perform hot gravity filtration to remove insoluble impurities B->D If insoluble matter exists C->D Boil briefly E Add hot water dropwise until solution is cloudy D->E F Add a few drops of hot ethanol to redissolve and clarify E->F Key step for saturation G Allow solution to cool slowly to room temperature F->G H Cool further in an ice bath to maximize yield G->H Slow cooling for large crystals I Collect crystals via vacuum filtration H->I J Wash crystals with a small amount of cold ethanol/water I->J K Dry crystals under vacuum J->K G cluster_purity Purity Validation A Purified 3-Bromo-4,5- difluoroaniline Crystals B Melting Point Analysis A->B C Chromatography (HPLC/TLC) A->C D Spectroscopy (NMR) A->D B_result B_result B->B_result Result: Sharp, elevated melting range C_result C_result C->C_result Result: Single, sharp peak (HPLC) or single spot (TLC) D_result D_result D->D_result Result: Clean spectrum matching the expected structure

References

Troubleshooting & Optimization

controlling regioselectivity in the halogenation of difluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Controlling Regioselectivity in the Halogenation of Difluoroanilines

Welcome to the technical support guide for researchers, scientists, and drug development professionals. Halogenated difluoroanilines are critical synthons in medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] However, the electrophilic halogenation of these substrates presents a significant challenge in controlling regioselectivity. The interplay between the strong activating, ortho, para-directing amino group and the deactivating, yet ortho, para-directing fluorine atoms complicates the prediction of reaction outcomes.[5][6]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to control the position of halogenation on a difluoroaniline ring?

Controlling regioselectivity is challenging due to the competing electronic effects of the substituents.

  • Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance.[7][8] It strongly directs incoming electrophiles to the positions ortho and para to it.

  • Fluorine Atoms (-F): Fluorine is highly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deactivates the ring overall.[5] However, it possesses lone pairs that can donate electron density through resonance, making it a weak ortho, para-director.[6][9]

The final regiochemical outcome depends on the "vector sum" of these directing effects, the specific substitution pattern of the difluoroaniline (e.g., 2,3- vs. 3,5-), and steric hindrance.

Q2: My reaction is yielding a mixture of di- and tri-halogenated products. How can I achieve selective monohalogenation?

This issue, known as over-halogenation, is a direct consequence of the strong activating nature of the amino group.[7][10] Even without a strong Lewis acid catalyst, the reaction can proceed uncontrollably.[7][10]

The most effective and widely adopted strategy is to temporarily "tame" the amino group by protecting it as an amide, typically an acetanilide.[7][10][11] The acetyl group is electron-withdrawing, which moderates the activation of the ring, allowing for a controlled, selective monohalogenation.[10][11] After halogenation, the protecting group is easily removed via hydrolysis.[11]

Q3: What are the most common halogenating agents for this reaction, and how do I choose one?

The choice of halogenating agent is crucial for controlling reactivity and, to some extent, selectivity.

Halogenating AgentHalogenReactivityCommon Applications & Notes
N-Bromosuccinimide (NBS) BromineMildExcellent for selective monobromination of activated rings. Often the first choice for controlled bromination.[12]
N-Chlorosuccinimide (NCS) ChlorineMildPreferred for controlled monochlorination.[12] Can sometimes require a catalyst for less activated systems.
N-Iodosuccinimide (NIS) IodineMildA common and effective reagent for iodination. Often used with an acid catalyst like TFA.[12][13]
Bromine (Br₂) BromineHighHighly reactive. Often leads to over-halogenation with unprotected anilines, readily forming polybrominated products.[7][8]
Iodine (I₂) IodineLowThe least reactive molecular halogen.[14] Requires an activating agent or oxidant (e.g., H₂O₂, HNO₃, Iodic Acid) to generate a more potent electrophilic species ("I+").[14][15]

For difluoroanilines, starting with milder reagents like NBS, NCS, or NIS is recommended to avoid side reactions.

Q4: How do the positions of the fluorine atoms affect the likely site of halogenation?

The substitution pattern is a primary determinant of regioselectivity.

  • For 3,5-difluoroaniline: The amino group activates the C2, C4, and C6 positions. The fluorine atoms deactivate all positions but have their weak directing effect towards these same carbons. Halogenation is highly favored at C2, C4, or C6. The position between the two fluorines (C4) is often sterically accessible.

  • For 2,5-difluoroaniline: The amino group directs to C4 (para) and C6 (ortho). The C2-fluorine directs to C3 and C1 (occupied), while the C5-fluorine directs to C4 and C6. The effects are strongly aligned, making C4 and C6 the most probable sites of attack.

  • For 2,3-difluoroaniline: The amino group directs to C4 (para) and C6 (ortho). The fluorine atoms exert complex deactivating and directing effects. The outcome is often a mixture, and precise control is particularly challenging for this isomer.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you may encounter in the lab.

Issue 1: My reaction is producing a mixture of ortho and para isomers that are difficult to separate.

This is a classic regioselectivity problem. The solution lies in leveraging steric hindrance to favor one isomer over the other.

Underlying Cause: The unprotected amino group is small, allowing electrophilic attack at both the ortho and para positions. While the para position is often electronically favored, the ortho position remains competitive.

Troubleshooting Strategy: Employ a Bulky Protecting Group

By converting the amino group to a larger amide (e.g., acetamide), you introduce steric bulk that physically blocks the ortho positions, making the para position the much more likely site of attack.[10]

This three-step protocol maximizes the yield of the para-brominated product.

Step A: Protection (Acetylation)

  • Setup: In a flask, dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Reaction: Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exothermic reaction will occur.

  • Isolation: After the initial reaction subsides, gently warm the mixture for 15 minutes. Pour the warm mixture into ice-cold water with vigorous stirring to precipitate the N-(3,5-difluorophenyl)acetamide.

  • Purification: Collect the white solid by vacuum filtration, wash thoroughly with water, and dry.

Step B: Halogenation (Para-Selective Bromination)

  • Setup: Dissolve the dried N-(3,5-difluorophenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid or ethanol.

  • Reaction: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C. Stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Pour the reaction mixture into cold water to precipitate the product, N-(4-bromo-3,5-difluorophenyl)acetamide.

  • Purification: Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol if necessary.

Step C: Deprotection (Hydrolysis)

  • Setup: Reflux the purified N-(4-bromo-3,5-difluorophenyl)acetamide (1.0 eq) with an excess of aqueous hydrochloric acid (e.g., 10-15% w/v) for 1-2 hours.

  • Isolation: Cool the solution. Slowly neutralize with a concentrated sodium hydroxide solution until the mixture is alkaline (pH > 10) to precipitate the 4-bromo-3,5-difluoroaniline.

  • Purification: Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Issue 2: The reaction mixture is turning dark brown, and the yield is low.

This indicates product or starting material degradation, most likely due to oxidation.

Underlying Cause: Anilines are electron-rich and susceptible to oxidation, which forms colored polymeric impurities.[7][11] This is exacerbated by harsh conditions or the presence of air.

Troubleshooting Workflow

The following workflow diagram outlines a logical approach to diagnosing and solving oxidation-related issues.

Caption: Troubleshooting workflow for oxidation issues.

Corrective Actions:

  • Use Purified Reagents: Ensure your difluoroaniline starting material is pure. If it has darkened on storage, purify it by distillation or column chromatography before use.[11]

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can significantly reduce air oxidation.[11]

  • Protect the Amino Group: As mentioned, converting the amine to an acetanilide not only controls regioselectivity but also makes the substrate less prone to oxidation.[7][11]

Issue 3: I need to install the halogen ortho to the amine, but I keep getting the para product.

Achieving ortho-selectivity is more challenging and often requires specialized strategies because the para position is sterically and sometimes electronically favored.

Underlying Cause: The directing effects of the substituents often favor the para position, which is sterically unhindered. Standard electrophilic halogenation conditions will typically yield the para isomer as the major product.

Troubleshooting Strategy: Directed Ortho Halogenation

While more advanced, certain methods can favor ortho substitution.

  • Directed Ortho Metalation (DoM): This is a powerful strategy but requires careful execution. The aniline is first protected with a directing group (e.g., carbamate). Deprotonation at the ortho position with a strong base (like n-BuLi or LDA) forms an aryllithium species, which is then quenched with an electrophilic halogen source (e.g., I₂, CBr₄). This method offers excellent regiocontrol but is sensitive to functional groups.

  • Catalyst-Controlled Halogenation: Recent advances in catalysis have shown that specific organocatalysts or transition metal catalysts can direct halogenation to a specific position, including the ortho position, by forming a transient complex with the substrate.[16][17] Researching catalyst systems compatible with your specific difluoroaniline substrate is recommended.

Logical Framework for Regioselectivity Control

The diagram below illustrates the fundamental logic of directing group influence on the halogenation site.

RegioselectivityLogic Substrate Difluoroaniline Substrate Goal Desired Regioisomer? Substrate->Goal StrategyPara Strategy: Protecting Group Steric Hindrance Goal->StrategyPara Para StrategyOrtho Strategy: Directed Ortho Metalation (DoM) or Catalyst Control Goal->StrategyOrtho Ortho Para Para-Halogenation Ortho Ortho-Halogenation ProtocolPara Execute Protection-Halogenation- Deprotection Sequence (See Protocol 1) StrategyPara->ProtocolPara ProtocolOrtho Execute Advanced Protocol (e.g., DoM) StrategyOrtho->ProtocolOrtho ProtocolPara->Para ProtocolOrtho->Ortho

Caption: Decision logic for achieving para vs. ortho selectivity.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block and to minimize the formation of common byproducts. By understanding the underlying reaction mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a key intermediate frequently employed in palladium-catalyzed cross-coupling reactions. The two most prominent applications are:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond between the aniline ring and a variety of organic substrates using a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, coupling the aniline with another amine.[1]

The unique substitution pattern of this compound, with its reactive bromine atom and electron-withdrawing fluorine atoms, makes it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[2]

Q2: What are the major byproducts I should be aware of when using this compound in these reactions?

A2: The primary byproducts of concern are:

  • Hydrodehalogenation (specifically, Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4,5-difluoroaniline. This is a common side reaction in palladium-catalyzed couplings of aryl halides.

  • Homocoupling of the Boronic Acid (in Suzuki Reactions): This results in a biaryl compound derived from the coupling of two boronic acid molecules, consuming your reagent and complicating purification.[3]

  • Products from Side Reactions of the Amine Group: Under certain conditions, the primary amine functionality can undergo undesired reactions.

Q3: Why is hydrodehalogenation a common problem?

A3: Hydrodehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or the base. The Pd-H species can then react with the this compound coordinated to the palladium center, leading to the reductive cleavage of the C-Br bond.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a structured approach to diagnosing and resolving common issues leading to byproduct formation.

Issue 1: High Levels of Hydrodehalogenation (Protodebromination) Byproduct

The formation of 4,5-difluoroaniline is a clear indicator of a competing hydrodehalogenation pathway.

Logical Troubleshooting Workflow

start High Hydrodehalogenation Observed reagent_quality Assess Reagent & Solvent Quality start->reagent_quality Start Here base_selection Evaluate Base Choice reagent_quality->base_selection If solvents/reagents are pure ligand_selection Optimize Ligand base_selection->ligand_selection If base is appropriate reaction_params Adjust Reaction Parameters ligand_selection->reaction_params If ligand is optimal resolution Minimized Hydrodehalogenation reaction_params->resolution Successful Optimization start High Homocoupling Observed atmosphere Check Reaction Atmosphere start->atmosphere Start Here catalyst_precatalyst Evaluate Palladium Source atmosphere->catalyst_precatalyst If rigorously degassed base_concentration Assess Base and Stoichiometry catalyst_precatalyst->base_concentration If using Pd(0) source resolution Minimized Homocoupling base_concentration->resolution Successful Optimization setup 1. Combine Reactants & Base in Flask inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst react 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product setup 1. Combine Catalyst, Ligand & Base inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert reagents 3. Add this compound, Amine, and Solvent inert->reagents react 4. Heat & Stir (Monitor by TLC/LC-MS) reagents->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

References

Technical Support Center: 3-Bromo-4,5-difluoroaniline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. Here, we will explore the critical impact of temperature on reaction kinetics and provide practical solutions to common challenges.

Introduction: The Role of Temperature in this compound Reactions

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, offers multiple reactive sites for complex molecule construction.[1] However, the success of these reactions is highly dependent on precise temperature control. Temperature not only dictates the rate of reaction but also significantly influences selectivity and the formation of byproducts. Understanding the interplay between temperature and the kinetics of reactions involving this compound is paramount for achieving desired outcomes.

This guide will delve into the fundamental principles governing these effects and provide a structured approach to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing temperature on reactions with this compound?

A1: Increasing the temperature generally increases the rate of reaction. This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This relationship is described by the Arrhenius equation, which demonstrates that the rate constant (k) of a reaction increases exponentially with temperature.

Q2: How does temperature affect the selectivity of reactions involving this compound?

A2: While higher temperatures accelerate the desired reaction, they can also promote undesired side reactions, thus decreasing selectivity. For instance, in the synthesis of aniline derivatives, elevated temperatures can lead to over-hydrogenation or the formation of other byproducts.[2][3] In bromination reactions, lower temperatures often favor higher regioselectivity. Careful temperature optimization is crucial to balance reaction speed with selectivity.

Q3: What are common side reactions to watch for at elevated temperatures?

A3: At higher temperatures, you may observe an increase in byproducts resulting from:

  • Over-alkylation/acylation: If the reaction involves N-alkylation or N-acylation, higher temperatures can lead to di- or even tri-substituted products.

  • Ring modifications: In some cases, harsh temperature conditions can lead to decomposition or rearrangement of the aromatic ring.

  • Loss of regioselectivity: In reactions like further halogenation or nitration, higher temperatures can reduce the directing effect of the existing substituents, leading to a mixture of isomers.

Q4: Can computational studies help in understanding the impact of temperature?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool.[4] These studies can model reaction pathways, calculate activation energies for both desired and undesired reactions, and predict the most plausible reaction mechanisms.[4] This information can guide the experimental design and help in selecting optimal temperature ranges.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound, with a focus on temperature-related effects.

Issue 1: Low Reaction Yield

Symptoms:

  • The reaction does not proceed to completion, leaving a significant amount of starting material.

  • The rate of product formation is impractically slow.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.1. Gradual Temperature Increase: Incrementally increase the reaction temperature by 5-10°C and monitor the reaction progress by TLC or LC-MS. 2. Consult Literature: Review literature for similar reactions to determine a suitable temperature range. 3. Catalyst Addition: Consider the use of a suitable catalyst to lower the activation energy, allowing the reaction to proceed at a lower temperature.
Poor Solubility The reactants may not be fully dissolved at the current temperature, limiting the reaction rate.1. Solvent Screening: Test alternative solvents with higher boiling points and better solvating power for your reactants. 2. Increase Temperature: Carefully increase the temperature to improve solubility, while monitoring for byproduct formation.
Issue 2: Poor Product Purity (Multiple Spots on TLC/Peaks in LC-MS)

Symptoms:

  • The formation of significant amounts of byproducts.

  • Difficulty in isolating the desired product.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Excessive Temperature High temperatures can provide sufficient energy to overcome the activation barriers of undesired side reactions.1. Lower the Temperature: Reduce the reaction temperature in 5-10°C increments. This will slow down all reactions, but it may disproportionately slow down the side reactions, thus improving selectivity. 2. Controlled Addition: Add the limiting reagent slowly to the reaction mixture at a controlled temperature to minimize localized heating and high concentrations that can favor side reactions.
Prolonged Reaction Time at High Temperature Even at an optimal temperature, extended reaction times can lead to the accumulation of byproducts or product degradation.1. Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the starting material is consumed to a satisfactory level. 2. Kinetic Study: Perform a simple kinetic study by taking aliquots at different time points to determine the optimal reaction time.

Visualizing Reaction Kinetics: The Arrhenius Equation

The effect of temperature on the reaction rate constant (k) is quantitatively described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

A common way to visualize this relationship and determine the activation energy is through an Arrhenius plot, which is a graph of ln(k) versus 1/T.

Arrhenius_Plot Illustrative Arrhenius Plot xaxis 1/T (K⁻¹) yaxis ln(k) p1 p4 p1->p4  Slope = -Ea/R p2 p3 origin origin->xaxis origin->yaxis

Caption: An illustrative Arrhenius plot showing the linear relationship between ln(k) and 1/T.

Experimental Protocol: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general procedure to experimentally determine the activation energy of a reaction involving this compound.

Objective: To determine the rate constants at different temperatures and calculate the activation energy.

Materials:

  • This compound

  • Reactant B

  • Solvent

  • Internal standard for analytical measurements (e.g., GC-MS or LC-MS)

  • Temperature-controlled reaction vessel

  • Analytical instrument (GC-MS or LC-MS)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve this compound and a known amount of the internal standard in the chosen solvent.

  • Temperature Equilibration: Bring the reaction mixture to the desired temperature (e.g., 30°C).

  • Reaction Initiation: Add Reactant B to initiate the reaction and start the timer.

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the quenched samples using a calibrated analytical method to determine the concentration of the product over time.

  • Repeat at Different Temperatures: Repeat steps 1-5 at a minimum of three other temperatures (e.g., 40°C, 50°C, and 60°C).

  • Data Analysis:

    • For each temperature, plot the concentration of the product versus time to determine the initial reaction rate.

    • Calculate the rate constant (k) at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T).

    • Determine the slope of the line, which is equal to -Ea/R.

    • Calculate the activation energy (Ea).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions with this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Poor Purity? check_yield->check_purity No increase_temp Increase Temperature check_yield->increase_temp Yes decrease_temp Decrease Temperature check_purity->decrease_temp Yes success Successful Reaction check_purity->success No check_solubility Check Solubility increase_temp->check_solubility add_catalyst Consider Catalyst check_solubility->add_catalyst add_catalyst->start Re-run optimize_time Optimize Reaction Time decrease_temp->optimize_time control_addition Control Reagent Addition optimize_time->control_addition control_addition->start Re-run

Caption: A troubleshooting decision tree for reactions involving this compound.

References

Technical Support Center: Purification of 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4,5-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of bromine and fluorine atoms in its structure imparts unique properties, making it a valuable synthon. However, its synthesis, typically through the electrophilic bromination of 4,5-difluoroaniline, can lead to a range of impurities that may interfere with subsequent reactions. This guide will address the identification and removal of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities encountered during the synthesis of this compound are typically:

  • Dibrominated Species: Over-bromination can lead to the formation of dibromo-4,5-difluoroaniline isomers. The aniline ring is highly activated, making it susceptible to multiple substitutions.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the starting material, 4,5-difluoroaniline.

  • Isomeric Impurities: While the directing effects of the amino and fluoro groups favor the formation of the 3-bromo isomer, other isomers may form in small quantities.

  • Succinimide: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide is a significant byproduct.[1]

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

Discoloration in bromoanilines is often due to the presence of trace impurities that are susceptible to air oxidation. While recrystallization can yield a white solid, it may discolor over time.[2] For highly pure, color-stable material, fractional distillation under vacuum has been shown to be more effective than recrystallization alone for similar compounds.[2]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and the impurities. The spots can be visualized under UV light.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common purification challenges.

Issue 1: Presence of Dibrominated Impurities

Dibrominated byproducts are common when using strong brominating agents or extended reaction times. These impurities can be challenging to remove due to their similar polarity to the desired product.

Troubleshooting Workflow: Removing Dibrominated Impurities

G start Crude Product (contains dibrominated impurities) recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization tlc_check1 TLC Analysis recrystallization->tlc_check1 column_chromatography Column Chromatography (Silica Gel) tlc_check1->column_chromatography Impurities still present pure_product Pure this compound tlc_check1->pure_product Pure tlc_check2 TLC Analysis column_chromatography->tlc_check2 tlc_check2->pure_product Pure Fractions Combined re_recrystallize Re-recrystallize or Adjust Solvent System tlc_check2->re_recrystallize Incomplete Separation re_recrystallize->column_chromatography

Caption: Workflow for removing dibrominated impurities.

Detailed Protocol: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with a slurry of silica gel in the initial eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting with the starting solvent mixture, collecting fractions.

  • Monitor the separation: Use TLC to analyze the collected fractions. The less polar dibrominated impurities will typically elute before the more polar monobrominated product.

  • Combine and evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Monitoring TLC with UV visualizationProvides a quick and effective way to track the separation.
Issue 2: Removal of Unreacted Starting Material (4,5-difluoroaniline)

The starting material, 4,5-difluoroaniline, is more polar than the brominated product due to the presence of the free amino group and the absence of the bromo substituent.

Troubleshooting Workflow: Removing Unreacted Starting Material

G start Crude Product (contains 4,5-difluoroaniline) acid_wash Acidic Wash (e.g., dilute HCl) start->acid_wash extraction Extraction with Organic Solvent acid_wash->extraction tlc_check TLC Analysis extraction->tlc_check neutralize_wash Neutralize Aqueous Layer and Extract pure_product Pure this compound tlc_check->pure_product Pure recrystallization Recrystallization tlc_check->recrystallization Impurities still present recrystallization->pure_product

Caption: Workflow for removing unreacted 4,5-difluoroaniline.

Detailed Protocol: Acidic Wash

An acidic wash can be used to protonate the more basic starting material, making it water-soluble and allowing for its separation from the less basic product.

Materials:

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Separatory funnel

Procedure:

  • Dissolve the crude product: Dissolve the crude mixture in an organic solvent.

  • Acidic wash: Transfer the solution to a separatory funnel and wash with dilute HCl. The protonated 4,5-difluoroaniline will move into the aqueous layer.

  • Separate the layers: Separate the organic layer containing the desired product.

  • Neutralize and back-extract (optional): The aqueous layer can be neutralized with a base and back-extracted with an organic solvent to recover the starting material.

  • Wash the organic layer: Wash the organic layer with saturated sodium bicarbonate solution and then with brine to remove any residual acid.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Removal of Succinimide (from NBS bromination)

Succinimide is a polar, water-soluble byproduct of reactions using NBS.

Troubleshooting Workflow: Removing Succinimide

G start Crude Product (contains succinimide) water_wash Aqueous Wash start->water_wash extraction Extraction with Organic Solvent water_wash->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate tlc_check TLC Analysis dry_concentrate->tlc_check pure_product Pure this compound tlc_check->pure_product

Caption: Workflow for removing succinimide byproduct.

Detailed Protocol: Aqueous Wash

A simple aqueous wash is highly effective for removing the water-soluble succinimide.

Procedure:

  • Dissolve the crude product: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Aqueous wash: Wash the organic solution with water or brine in a separatory funnel. Repeat the wash if necessary.

  • Separate and dry: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent.

ImpurityKey PropertyRecommended Removal Method
Dibrominated Species Similar polarity to productColumn Chromatography
4,5-difluoroaniline More basic and polarAcidic Wash
Succinimide Highly polar and water-solubleAqueous Wash

References

stability of 3-Bromo-4,5-difluoroaniline under acidic or basic workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4,5-difluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of handling this compound, particularly during reaction workups. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during aqueous workups?

The main stability concerns for this compound revolve around its two key functional moieties: the aniline amine group and the carbon-halogen bonds.

  • Under acidic conditions: The aniline is generally stable. The amino group is protonated to form an anilinium salt, which is water-soluble and deactivates the aromatic ring towards further electrophilic reactions. This protonation effectively protects the amine functionality.

  • Under basic conditions: The primary concern is the potential for nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms. Strong nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures can potentially displace the bromine or, less likely, one of the fluorine atoms, leading to the formation of the corresponding phenol or other substitution byproducts.

Q2: I am seeing an unexpected loss of my product after a basic workup. What could be the cause?

Product loss during a basic workup is often attributable to a few key factors:

  • Nucleophilic Aromatic Substitution (SNAr): As mentioned, strong, hard nucleophiles like hydroxide can react with your product, especially if heat is applied during the workup. This will lead to the formation of hydroxylated impurities and a lower yield of your desired aniline.

  • Emulsion Formation: Halogenated anilines can sometimes form stable emulsions during extraction, making efficient phase separation difficult and leading to physical loss of product into the aqueous layer or at the interface.

  • Incomplete Extraction: Due to the presence of the polar amino group, this compound has some polarity. Ensure you are using an appropriate organic solvent and performing a sufficient number of extractions to fully recover your product from the aqueous layer.

Q3: Is this compound sensitive to air or light?

Like many anilines, this compound can be susceptible to oxidation over time, which is often accelerated by exposure to air and light. This can result in discoloration of the material, typically turning it from a white or off-white solid to a yellowish or brownish hue. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool place.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield after basic workup Nucleophilic substitution of the bromine or fluorine atoms by hydroxide or other nucleophiles.Avoid using strong, nucleophilic bases like NaOH or KOH for the workup, especially at elevated temperatures. Use a milder, non-nucleophilic base like sodium bicarbonate, sodium carbonate, or an organic base like triethylamine for neutralization. Perform the workup at room temperature or below.
Formation of a polar impurity that is difficult to separate Hydroxylated byproduct from SNAr.Optimize the reaction to avoid the need for a harsh basic workup. If a basic wash is necessary, use it cautiously as described above. The hydroxylated impurity can often be removed by silica gel chromatography, but it is best to prevent its formation.
Product remains in the aqueous layer after extraction Protonation of the aniline by residual acid, making it water-soluble.Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to deprotonate the anilinium salt and drive the free aniline into the organic phase. Use a pH strip to confirm.
Persistent emulsion during extraction The compound is acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols & Best Practices

Protocol 1: Recommended Acidic Workup

This protocol is suitable for quenching reactions and isolating this compound when the desired product is the aniline itself. The principle is based on the stability of the corresponding anilinium salt.

  • Quenching: Cool the reaction mixture to 0-10 °C in an ice bath.

  • Acidification: Slowly add 1M HCl (aq) to the reaction mixture with stirring until the pH is between 1 and 2. This will protonate the aniline, making it water-soluble.

  • Extraction of Non-Basic Impurities: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-basic organic impurities.

  • Basification: Cool the acidic aqueous layer containing the anilinium salt in an ice bath. Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the pH is > 8. You should observe the precipitation of the free aniline.

  • Product Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Recommended Basic Workup (for removal of acidic impurities)

This protocol is designed to be used when acidic impurities need to be removed from a reaction mixture containing this compound. The key is to use a mild, non-nucleophilic base to avoid degradation.

  • Initial Quench: If applicable, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash with Mild Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is generally sufficient to remove acidic impurities without significant risk of SNAr. Avoid using strong bases like NaOH or KOH.

  • Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualization of Workup Decision Making

The choice between an acidic and a basic workup is critical and depends on the nature of the impurities you need to remove.

Workup_Decision Choosing the Right Workup for this compound start Reaction Mixture Containing This compound impurity_check What is the nature of the major impurities? start->impurity_check acidic_impurities Acidic Impurities (e.g., carboxylic acids, phenols) impurity_check->acidic_impurities Acidic basic_impurities Basic/Neutral Impurities (e.g., starting materials, non-polar byproducts) impurity_check->basic_impurities Basic/Neutral basic_workup Perform Basic Workup (Wash with aq. NaHCO3) acidic_impurities->basic_workup acidic_workup Perform Acidic Workup (Acidify with HCl, extract impurities, then basify and extract product) basic_impurities->acidic_workup isolate_product Isolate Purified Product basic_workup->isolate_product acidic_workup->isolate_product

Caption: Decision tree for selecting an appropriate workup strategy.

Potential Degradation Pathway under Harsh Basic Conditions

Under forcing basic conditions (e.g., high concentration of NaOH, elevated temperature), a potential degradation pathway is nucleophilic aromatic substitution.

SNAr_Pathway Potential Degradation via SNAr reactant This compound Br product 3-Hydroxy-4,5-difluoroaniline OH reactant:f1->product:f1 SNAr conditions NaOH (aq), Heat

Caption: SNAr degradation of this compound.

Validation & Comparative

Introduction: The Analytical Imperative for 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide from a Senior Application Scientist, comparing analytical methodologies for the purity assessment of 3-Bromo-4,5-difluoroaniline, a critical intermediate in pharmaceutical and agrochemical synthesis.

This compound (CAS: 875664-41-8) is a halogenated aromatic amine serving as a pivotal building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The unique substitution pattern—a bromine atom and two fluorine atoms on the aniline ring—imparts specific reactivity for cross-coupling reactions and desirable metabolic properties in final products.[1] Consequently, the purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound. We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary approach, contextualize it with an alternative stationary phase for orthogonal screening, and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation principles discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure scientific validity and regulatory compliance.[2][3][4]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the cornerstone for purity analysis of non-volatile and semi-volatile organic molecules like halogenated anilines.[5][6] The method's robustness, resolving power, and adaptability make it the preferred choice for quality control environments.

Causality-Driven Method Development

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase Selection (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase that effectively retains the non-polar aromatic ring of this compound. This interaction is the primary mechanism for separation from polar impurities.

  • Mobile Phase Composition: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, enabling efficient elution. The gradient elution, starting with a higher aqueous content and moving to a higher organic content, ensures that both early-eluting polar impurities and the more retained main analyte are resolved effectively within a reasonable runtime. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducibility of retention times for ionizable compounds like anilines.

  • Detection Wavelength (224 nm): Aromatic compounds exhibit strong UV absorbance. While a full UV scan would reveal the absorbance maximum (λmax), a wavelength of 224 nm is selected based on common practice for similar aromatic amines, providing high sensitivity for the analyte and its potential chromophoric impurities.[7]

  • Column Temperature (30°C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by reducing mobile phase viscosity and minimizing shifts in analyte-stationary phase interactions.

Detailed Experimental Protocol: RP-HPLC on C18

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • HPLC-grade Acetonitrile (ACN).
  • HPLC-grade water.
  • Potassium phosphate monobasic (KH₂PO₄).
  • Orthophosphoric acid.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 224 nm.
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 20.0 | 30 | 70 | | 25.0 | 30 | 70 | | 25.1 | 70 | 30 | | 30.0 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a final concentration of ~0.5 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Purity Calculation:

  • Purity is determined using the area percent method.
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This protocol serves as a self-validating system. Its performance must be confirmed through method validation as per ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[8]

Orthogonal Screening and Alternative Methods

Relying on a single analytical method can be risky, as co-eluting impurities may go undetected. Orthogonal methods, which employ different separation mechanisms, provide a more comprehensive purity assessment.

Alternative HPLC Phase: Pentafluorophenyl (PFP)

For highly fluorinated compounds like this compound, a PFP stationary phase offers an excellent orthogonal screening approach.[9]

  • Separation Mechanism: Unlike the purely hydrophobic interactions of a C18 phase, a PFP phase provides multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange. This alternative selectivity can resolve impurities that co-elute with the main peak on a C18 column. The electron-rich fluorine atoms on the stationary phase can interact differently with the analyte and its related substances.[9]

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for analyzing volatile and thermally stable compounds.[10] Halogenated anilines are amenable to GC analysis, making this a viable orthogonal technique.

  • Separation Mechanism: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous state. This is fundamentally different from the liquid-phase partitioning in HPLC.

  • Detection: Mass spectrometry provides mass-to-charge ratio data, offering structural information and enabling the identification of unknown impurities, which is a significant advantage over UV detection.

Performance Comparison Guide

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine QC testing versus impurity identification.

ParameterRP-HPLC (C18/PFP)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Liquid-solid partitioning based on polarity.Gas-solid partitioning based on volatility/boiling point.
Resolution High; tunable with mobile phase and stationary phase chemistry.Very high, especially with capillary columns.
Sensitivity High (ng range with UV detection).Very High (pg to fg range with MS detection).
Specificity Good with UV; excellent with DAD/MS detector.Excellent; provides structural information for impurity ID.
Speed Moderate (15-30 min per run). UHPLC can reduce this to <5 min.Moderate to Fast (10-25 min per run).
Sample Prep Simple dissolution and filtration.May require derivatization for polar impurities; requires volatile solvent.
Cost Moderate instrument cost; moderate solvent consumption.Higher instrument cost; lower solvent consumption but requires gases.
Best For Routine QC, purity/potency assays, stability testing.Impurity identification, analysis of residual solvents, volatile impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the recommended HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample 1. Weigh Sample Dilution 2. Dissolve & Dilute Sample->Dilution Filtration 3. Filter Sample Dilution->Filtration HPLC 4. HPLC Injection Filtration->HPLC Separation 5. Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection 6. UV Detection (224 nm) Separation->Detection Integration 7. Peak Integration Detection->Integration Calculation 8. Area Percent Calculation Integration->Calculation Report 9. Generate Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For routine, high-throughput purity analysis of this compound, the recommended reversed-phase HPLC method using a C18 column offers a robust, reliable, and validated approach. It provides the necessary resolution and sensitivity for quality control in a regulated environment. To ensure comprehensive impurity profiling, this method should be complemented with an orthogonal technique. Using a PFP column provides an excellent alternative HPLC-based screen, while GC-MS offers a fundamentally different separation mechanism and the unparalleled advantage of mass-based detection for impurity identification. By employing these complementary techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile for this critical chemical intermediate.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of halogenated anilines is a critical task. These compounds, widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, are also significant environmental contaminants due to their potential toxicity and persistence.[1] This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative and qualitative analysis of halogenated anilines, grounded in field-proven insights and experimental data. We will explore the nuances of chromatographic and spectroscopic techniques, elucidating the rationale behind methodological choices to ensure robust and reliable results.

The Analytical Challenge: Why Halogenated Anilines Require Careful Method Selection

The chemical properties of halogenated anilines—specifically their polarity, volatility, and thermal stability—present unique analytical challenges. The nature, number, and position of the halogen substituent dramatically influence these properties.[1] For instance, the inherent polarity of the amine functional group can lead to poor chromatographic peak shape (tailing) and adsorption on analytical columns, compromising accuracy and sensitivity.[2] Furthermore, some halogenated anilines are thermolabile, making gas chromatography (GC) methods that require high temperatures potentially problematic without derivatization.[3][4] Therefore, the choice of analytical technique is not a one-size-fits-all decision but rather a carefully considered process based on the specific analytical goals, the sample matrix, and the concentration levels of the target analytes.

A Comparative Overview of Key Analytical Techniques

The principal methods for the characterization of halogenated anilines fall into two main categories: chromatographic and spectroscopic. Chromatographic methods, particularly when coupled with mass spectrometry, are the workhorses for quantitative analysis, offering high sensitivity and selectivity. Spectroscopic methods provide invaluable information for structural elucidation and confirmation.

Technique Principle Primary Application Strengths Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitative analysis of volatile and semi-volatile halogenated anilines.High resolution, established methods (e.g., EPA Method 8131[5][6]), excellent sensitivity with specific detectors.May require derivatization for polar or thermolabile anilines[2][3]; potential for peak tailing.[2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis of a wide range of halogenated anilines, including less volatile and thermolabile compounds.No derivatization required[7][8], suitable for a broad range of polarities, versatile detector options.Lower resolution than capillary GC; solvent consumption.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Definitive identification and quantification when coupled with GC or HPLC.High specificity and sensitivity[1], structural information from fragmentation patterns.Matrix effects can suppress or enhance ion signals; instrumentation cost.
Spectroscopic Methods (IR, NMR, UV-Vis) Interaction of molecules with electromagnetic radiation.Structural elucidation and functional group identification.Provides detailed structural information.[9][10]Generally not used for standalone quantitative analysis of complex mixtures.
Electrochemical Detection Measurement of current resulting from oxidation or reduction of the analyte.Sensitive detection for HPLC analysis of electroactive halogenated anilines.High sensitivity for certain compounds[7][8], selectivity towards electroactive species.Sensitive to changes in mobile phase composition and flow rate[7], not universally applicable.

In-Depth Analysis of Chromatographic Methods

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for the analysis of halogenated anilines, particularly when high sensitivity is required.[1] The choice between direct analysis and derivatization is a critical decision point.

  • Direct GC Analysis: This approach is simpler but can be plagued by poor peak shape and analyte adsorption, especially for more polar anilines.[2] The use of a nitrogen-phosphorus detector (NPD) can provide high selectivity for these nitrogen-containing compounds.[11]

  • GC with Derivatization: To overcome the limitations of direct analysis, derivatization is often employed.[2] This involves chemically modifying the aniline's amino group to create a less polar, more volatile, and more thermally stable derivative.[2] Acylation with reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) is common.[1][2] These derivatizing agents also introduce halogen atoms, making the derivatives highly responsive to an electron capture detector (ECD), which can achieve very low detection limits.[2][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (e.g., with DCM at pH > 11) Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration (N2 stream or Rotary Evaporator) Dry->Concentrate Deriv Acylation (e.g., with HFBA or PFPA) Concentrate->Deriv GC_Inject GC Injection Concentrate->GC_Inject Direct Analysis Deriv->GC_Inject GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM/Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of halogenated anilines.

This protocol is based on established methods for the derivatization of anilines to improve their chromatographic properties.[1]

  • Sample Extraction: Perform a liquid-liquid extraction of the aqueous sample with a suitable solvent like dichloromethane (DCM) after adjusting the pH to >11 with NaOH.[1]

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to approximately 1 mL.[1]

  • Solvent Exchange: Evaporate the extract to dryness under a gentle stream of nitrogen.[1]

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[1]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.[1]

  • Final Preparation: Evaporate the reaction mixture to dryness and reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC analysis.[1]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is an excellent alternative to GC, especially for less volatile or thermally unstable halogenated anilines, as it does not require derivatization.[4][7][8] Reversed-phase chromatography using a C18 column is the most common separation mode.

  • UV Detection: UV detectors are widely used for HPLC analysis of halogenated anilines. While robust and easy to use, their sensitivity may be insufficient for trace analysis without a pre-concentration step like solid-phase extraction (SPE).[3][7]

  • Electrochemical Detection (ECD): For certain halogenated anilines, ECD can offer superior sensitivity and selectivity compared to UV detection.[7][8] However, ECD is highly sensitive to changes in the mobile phase composition and flow rate, making it incompatible with gradient elution.[7]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) provides the highest degree of selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[13][14][15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Filter Filtration Sample->Filter SPE Solid-Phase Extraction (SPE) (Optional, for trace analysis) Filter->SPE HPLC_Inject HPLC Injection Filter->HPLC_Inject SPE->HPLC_Inject HPLC_Separation Chromatographic Separation (e.g., C18 column) HPLC_Inject->HPLC_Separation Detection Detection (UV, ECD, or MS) HPLC_Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of halogenated anilines.

Comparative Performance Data

The following table summarizes typical performance data for the analysis of dichloroanilines, providing an indication of the expected performance for other halogenated anilines.

Parameter GC-MS HPLC-MS/MS
Linearity (R²) > 0.99> 0.996[13]
Limit of Detection (LOD) 0.01–0.05 µg/L[13]0.6 µg/kg[13]
Limit of Quantification (LOQ) ~0.1 µg/L[13]2.0 µg/kg[13]
Accuracy (Recovery %) Typically 80-120%75.3–86.0%[13]
Precision (RSD %) < 15%2.1–8.5%[13]
Specificity High (Mass Analyzer)Very High (Tandem MS)

Data is indicative and may vary depending on the specific analyte, matrix, and instrumentation.

A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of chloroanilines in groundwater found that while GC/MS-MS offered a tenfold higher sensitivity than single quadrupole GC/MS, the precision of both methods was similar in the tested concentration range.[14][16] LC/MS-MS had the advantage of direct injection without sample preparation, yielding results comparable to the standard GC/MS method for meta- and para-substituted chloroanilines.[14][15][16] However, LC/MS-MS was found to be less suitable for ortho-chloroaniline derivatives due to lower ionization efficiency.[14][15][16]

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are paramount for separation and quantification, spectroscopic techniques are indispensable for the unambiguous identification of halogenated anilines.

  • Mass Spectrometry (MS): As a detector for GC or HPLC, MS provides molecular weight information from the molecular ion and structural clues from the fragmentation pattern. The isotopic pattern of chlorine and bromine atoms is a particularly useful diagnostic tool for identifying halogenated compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The N-H stretching vibrations of the primary amine group in anilines typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-X (halogen) stretching frequencies and the aromatic substitution patterns also give rise to characteristic absorptions.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the substitution pattern on the aromatic ring.

Conclusion: A Multi-faceted Approach to a Complex Problem

The characterization of halogenated anilines necessitates a thoughtful and informed approach to analytical method selection. For routine quantitative analysis, GC-MS and HPLC-MS/MS stand out for their sensitivity and specificity. The choice between them often hinges on the volatility and thermal stability of the target analytes, with HPLC offering greater versatility for a wider range of compounds without the need for derivatization. However, for ultimate sensitivity in GC analysis, especially for trace environmental monitoring, derivatization followed by ECD or MS detection remains a powerful strategy. Spectroscopic methods, while not typically used for primary quantification in complex mixtures, are essential for the definitive structural confirmation of these important industrial chemicals and environmental pollutants. By understanding the principles, strengths, and limitations of each technique, researchers can develop and validate robust analytical methods that deliver accurate and reliable data.

References

A Comparative Guide to the Structural Validation of 3-Bromo-4,5-difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical techniques for the structural validation of 3-Bromo-4,5-difluoroaniline and its derivatives. This document moves beyond rote protocols to explain the underlying principles and experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, imparts specific physicochemical properties that are sought after in drug design. Accurate structural confirmation of this intermediate and its subsequent derivatives is paramount to ensure the synthesis of the correct final product, impacting its efficacy and safety. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, with a concluding discussion on the definitive method of X-ray Crystallography.

The Analytical Challenge: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple methods, is the most rigorous and trustworthy strategy for structural validation. The choice of techniques and the interpretation of the resulting data should be guided by a clear understanding of what each method reveals about the molecule's architecture.

Caption: A typical workflow for the structural validation of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and neighboring atoms for each position in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common choice for many organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0.00 ppm).

2. Data Acquisition:

  • ¹H NMR:

    • Utilize a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired data.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

Expected Spectral Data for this compound
Technique Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H NMR ~6.9-7.2Doublet of doubletsAromatic CH
~6.7-7.0Doublet of doubletsAromatic CH
~3.8-4.5Broad singletNH₂
¹³C NMR ~145-155 (JC-F ≈ 240-250 Hz)DoubletC-F
~140-150 (JC-F ≈ 240-250 Hz)DoubletC-F
~135-145SingletC-NH₂
~115-125DoubletCH
~110-120DoubletCH
~95-105SingletC-Br

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Coupling constants (J) are crucial for definitive assignments.

Rationale and Interpretation

The presence of two distinct aromatic proton signals, each appearing as a doublet of doublets, would be expected due to coupling with each other and with the fluorine atoms. The integration of these signals should correspond to one proton each. The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent.

In the ¹³C NMR spectrum, the large coupling constants observed for the carbons bonded to fluorine are a hallmark of C-F bonds. The number of signals and their multiplicities provide a carbon "fingerprint" of the molecule, confirming the substitution pattern.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

2. Ionization:

  • The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

3. Mass Analysis:

  • The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

4. Detection:

  • The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum for this compound
m/z Interpretation Notes
207/209Molecular Ion (M⁺•)The presence of a bromine atom results in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a key diagnostic feature.
128[M - Br]⁺Loss of a bromine radical.
101[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the aniline ring.
Rationale and Interpretation

The most critical piece of information from the mass spectrum is the molecular ion peak. For this compound, the isotopic pattern of bromine provides an unmistakable signature. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula C₆H₄BrF₂N. The fragmentation pattern, while potentially complex, can be rationalized based on the stability of the resulting ions and neutral losses.

Caption: A simplified fragmentation pathway for this compound in EI-MS.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the amine group and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

1. Background Spectrum:

  • Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.

2. Sample Analysis:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Record the infrared spectrum.

Expected FT-IR Data for this compound
Wavenumber (cm⁻¹) Vibration Expected Appearance
3300-3500N-H stretch (primary amine)Two sharp to medium bands[1]
1600-1650N-H bend (primary amine)Medium to strong band[1]
1450-1600C=C stretch (aromatic)Multiple sharp bands
1250-1335C-N stretch (aromatic amine)Strong band[1]
1000-1250C-F stretchStrong bands
500-700C-Br stretchWeak to medium band
Rationale and Interpretation

The presence of two distinct N-H stretching bands is characteristic of a primary amine.[1] The positions of the aromatic C=C stretching bands can provide some information about the substitution pattern. The strong C-F and C-N stretching absorptions further confirm the presence of these key functional groups. While FT-IR is excellent for identifying functional groups, it generally does not provide detailed information about their connectivity.

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution.

  • Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common methods to grow single crystals of sufficient size and quality.

2. Data Collection:

  • A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is used to determine the unit cell dimensions and space group.

  • The electron density map is solved to locate the atoms, and the structural model is refined to match the experimental data.

Comparison of Techniques

Technique Strengths Limitations Best For
NMR - Provides detailed connectivity information- Non-destructive- Requires relatively large sample amount- Can be complex to interpret for complex moleculesElucidating the precise atomic connectivity and stereochemistry.
MS - High sensitivity- Provides molecular weight and formula (high-res)- Isotopic patterns are highly informative- Destructive technique- Fragmentation can be complex and may not always be straightforward to interpretDetermining molecular weight and elemental composition.
FT-IR - Fast and simple- Excellent for identifying functional groups- Does not provide connectivity information- Can be ambiguous for molecules with many functional groupsRapid confirmation of the presence or absence of key functional groups.
X-ray - Provides the definitive 3D structure- Requires a suitable single crystal, which can be difficult to obtain- Time-consumingAbsolute and unambiguous structural determination.

Conclusion

The structural validation of this compound derivatives requires a multi-technique approach for a high degree of confidence. NMR spectroscopy is indispensable for determining the connectivity of the atoms. Mass spectrometry provides the crucial confirmation of the molecular weight and elemental formula, with the bromine isotopic pattern serving as a key identifier. FT-IR spectroscopy offers a quick and easy way to verify the presence of the essential functional groups. For absolute proof of structure, particularly for novel derivatives, single-crystal X-ray crystallography is the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow for the robust characterization of these important synthetic intermediates.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo- vs. Chloro-Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Difluoroaniline scaffolds are privileged structures in modern pharmaceuticals, prized for the metabolic stability and unique electronic properties conferred by the fluorine atoms. However, a crucial choice often arises: should one use a bromo- or chloro-difluoroaniline isomer as the synthetic handle?

This guide provides an in-depth comparison of the reactivity of these two classes of isomers. We will move beyond simple rules of thumb to explore the underlying chemical principles, present comparative data, and offer field-proven protocols to inform your synthetic strategy.

Foundational Principles: The Electronic Landscape of a Difluoroaniline Ring

The reactivity of a halo-difluoroaniline is not governed by the halogen alone. It is the product of a complex interplay between three key substituents on the aromatic ring:

  • The Amino Group (-NH₂): A powerful activating group that donates electron density into the ring through resonance, particularly at the ortho and para positions.

  • The Fluorine Atoms (-F): The most electronegative elements, they strongly withdraw electron density from the ring through the inductive effect. This effect is distance-dependent and is most pronounced at the carbon to which they are attached.

  • The Halogen (Br or Cl): These atoms also exhibit a dual nature, with inductive electron withdrawal and weak resonance donation. Their primary role in the reactions discussed here, however, relates to their bond strength with the aromatic carbon.

The net effect is an electron-poor aromatic ring (due to the dominant fluorine induction) that is still amenable to functionalization, with the halogen serving as the key reactive site. The critical difference between our two subjects of interest lies in the Carbon-Halogen bond.

Bond Dissociation Energy (BDE): The Root of Reactivity Differences

The energy required to cleave a bond homolytically is a primary determinant of reactivity in many transformations, especially those involving metal catalysts. The C-X bond strength follows a clear trend:

BondApproximate BDE (kJ/mol)Approximate BDE (kcal/mol)
C-Cl40697
C-Br33981

Data sourced from representative aryl-X BDE values. Actual values for difluoroanilines may vary slightly but the trend is constant.[1][2]

The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond.[3][4] This ~16 kcal/mol difference is the fundamental reason for the dramatically different reactivity profiles observed in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: A Clear Victory for Bromine

In the world of C-C and C-N bond formation, reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable.[5][6][7] For these reactions, the bromo-difluoroaniline isomers are unequivocally the more reactive and reliable coupling partners.

Mechanism Insight: The Oxidative Addition Step

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[8] This step, which involves the cleavage of the C-X bond, is almost always the rate-determining step of the entire cycle.[3][8]

Because the C-Br bond is weaker, its oxidative addition to a Pd(0) catalyst is kinetically far more favorable than that of the corresponding C-Cl bond.[3][9] This single mechanistic principle has profound practical consequences.

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product arx Ar-X (Difluoroaniline) arx->oa_complex boronic R-B(OR)₂ (Boronic Ester/Acid) boronic->trans_complex base Base base->trans_complex

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

The table below outlines typical starting conditions for a Suzuki coupling. Note the more forcing conditions required for the chloro-analogue.

Parameter4-Bromo-2,6-difluoroaniline4-Chloro-2,6-difluoroanilineRationale for Difference
Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ + SPhos/XPhosC-Cl bond activation requires highly active, bulky, and electron-rich phosphine ligands.[10]
Catalyst Loading 1-3 mol%2-5 mol%Higher energy barrier for oxidative addition requires more catalyst to achieve a reasonable rate.
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBuStronger bases are often needed to facilitate the catalytic cycle with less reactive chlorides.[10]
Temperature 80-100 °C100-120 °CAdditional thermal energy is required to overcome the higher activation barrier of the C-Cl bond.[9][10]
Reaction Time 2-12 hours12-36 hoursThe slower rate of oxidative addition leads to significantly longer reaction times.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for comparing the reactivity of a bromo- vs. chloro-difluoroaniline isomer.

Materials:

  • Aryl Halide (Bromo- or Chloro-difluoroaniline isomer): 1.0 mmol

  • Arylboronic Acid or Ester: 1.2 mmol

  • Palladium Catalyst & Ligand (see table above)

  • Base (see table above): 2.0-3.0 mmol

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF with 10-20% water): 5 mL

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed solvent.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the appropriate temperature (e.g., 90 °C for the bromide, 110 °C for the chloride).

  • Monitoring (Self-Validation): After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS. Compare the consumption of the starting aryl halide. For the bromo-isomer, you should see significant product formation, whereas the chloro-isomer may show little to no conversion. Continue heating and monitoring until the reaction is complete.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

While the reactivity order is clear-cut in cross-coupling, the situation is more complex for Nucleophilic Aromatic Substitution (SNAr). This reaction does not involve a metal catalyst and proceeds via a two-step addition-elimination mechanism.[11][12]

Mechanism Insight: A Tale of Two Steps

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[11] The reaction rate is heavily dependent on the stability of this intermediate. Halogens, through their inductive electron withdrawal, help stabilize this negative charge and activate the ring towards attack. Since chlorine is more electronegative than bromine, it provides slightly better stabilization, which can accelerate this first step.[13]

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the halide ion. In this step, the C-X bond is broken. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.

The overall reaction rate is a balance between these two opposing effects. For highly activated systems (e.g., with multiple nitro groups), the first step is decisively rate-limiting, and aryl fluorides are often the most reactive substrates due to fluorine's supreme electronegativity.[12][13] In the case of difluoroanilines, where the activation is moderate, the difference in SNAr reactivity between the chloro and bromo isomers is often small and can be dependent on the specific nucleophile and reaction conditions.

start What is your planned next reaction? cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) start->cross_coupling C-C / C-N Bond Formation snar Nucleophilic Aromatic Substitution (SNAr) start->snar C-O / C-N / C-S Bond Formation (No Metal) bromo_choice Use the Bromo-isomer. Benefits: Milder conditions, faster reactions, higher success rate, easier optimization. cross_coupling->bromo_choice Recommended chloro_choice Consider the Chloro-isomer ONLY if cost is the primary driver and longer reaction times with specialized catalysts are acceptable. cross_coupling->chloro_choice Alternative snar_choice Both Bromo- and Chloro-isomers are viable candidates. Reactivity difference is minimal. Choice may depend on cost, availability, or empirical testing. snar->snar_choice

References

The Strategic Advantage of Polysubstituted Anilines: A Comparative Guide to 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 3-Bromo-4,5-difluoroaniline with other aniline building blocks for researchers, scientists, and drug development professionals.

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the aniline moiety itself is a known structural alert, often susceptible to metabolic oxidation by liver enzymes, which can lead to the formation of toxic reactive metabolites.[4][5] This has driven a continuous search for aniline bioisosteres and derivatives with improved metabolic profiles and fine-tuned physicochemical properties.[4][6]

This guide offers an in-depth comparison of this compound, a strategically functionalized building block, against other common aniline derivatives. We will explore how its unique substitution pattern—a reactive bromine handle combined with the modulating effects of two fluorine atoms—provides distinct advantages in reactivity, metabolic stability, and overall performance in complex synthetic applications.

The Unique Profile of this compound

This compound (CAS 875664-41-8) is an aromatic amine featuring a bromine atom at the 3-position and two fluorine atoms at the 4- and 5-positions relative to the amino group.[7] This specific arrangement is not arbitrary; it imparts a combination of chemical properties that are highly desirable in modern drug discovery and organic synthesis.

  • The Bromine Handle: The bromine atom serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9] The carbon-bromine (C-Br) bond is weaker than a carbon-chlorine (C-Cl) bond, allowing for faster oxidative addition to the palladium catalyst, which is often the rate-determining step.[8] This generally translates to milder reaction conditions and higher efficiency compared to chloro-aniline analogues.

  • The Fluorine Effect: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7][10] The two fluorine atoms in this compound exert powerful electron-withdrawing effects, which influence the molecule in several ways:

    • Metabolic Stability: Fluorine atoms can block metabolically labile C-H positions, preventing unwanted oxidation by cytochrome P450 enzymes.[7]

    • Modulated Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen, making it less basic. This can be crucial for avoiding off-target interactions or improving oral bioavailability.

    • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen and halogen bonds, with protein targets, potentially increasing binding affinity and potency.[11]

Comparative Analysis: Reactivity in Cross-Coupling

The true utility of a building block is demonstrated in its performance. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the reactivity of the aniline substrate is paramount.[1][12]

The Influence of Halogen and Fluorine Substitution

The nature and position of substituents dramatically affect an aniline's reactivity in cross-coupling. The primary factor governing the reactivity of aryl halides is the strength of the carbon-halogen bond, which follows the trend C-I > C-Br > C-Cl.[8] Therefore, bromoanilines are generally more reactive and versatile than their chloro- counterparts.

The addition of electron-withdrawing fluorine atoms, as in this compound, further modulates the electronic properties of the aromatic ring. This can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

To provide a clear comparison, the table below summarizes experimental data for the Suzuki-Miyaura cross-coupling of various bromoaniline isomers with 2-thienylboronic acid under identical micellar conditions.[1][13] While direct data for the 3-bromo-4,5-difluoro isomer under these exact conditions is not available in this specific study, we can infer its reactivity based on established principles.

Aniline DerivativeProductReaction Time (min)Yield (%)Scientific Rationale for Performance
2-Bromoaniline2-(Thiophen-2-yl)aniline1586The ortho bromine is sterically accessible, leading to good reactivity.
3-Bromoaniline3-(Thiophen-2-yl)aniline1564The meta position shows moderate reactivity, which can be improved with longer reaction times.
3-Bromoaniline3-(Thiophen-2-yl)aniline6096Extended time allows the reaction to proceed to completion, overcoming slightly lower initial reactivity.
4-Bromoaniline4-(Thiophen-2-yl)aniline1591The para position is electronically favorable and sterically unhindered, resulting in high yield and fast conversion.[1]
This compound Predicted High Reactivity--The strong electron-withdrawing effect of the two fluorine atoms is expected to facilitate the oxidative addition step, potentially leading to high yields under optimized conditions.

Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid. Data adapted from Lipshutz, B. H., et al.[1][13]

Experimental Protocols: A Practical Guide

Trustworthy and reproducible protocols are essential for validating the utility of a building block. Below is a detailed, self-validating protocol for a general Suzuki-Miyaura coupling reaction, which can be adapted for this compound and its analogues.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure outlines the coupling of an aryl bromide (e.g., this compound) with an arylboronic acid.

Materials:

  • Aryl Bromide (e.g., this compound, 1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL) via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizing Synthetic Strategy

Diagrams provide a clear, high-level overview of complex processes. The following visualizations depict the fundamental catalytic cycle and a typical laboratory workflow for the reactions discussed.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Reagents to Dry Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 90 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Dilute with Organic Solvent E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I J 10. Pure Product I->J

Caption: A standard laboratory workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Outlook

This compound stands out as a highly valuable and versatile building block for modern organic synthesis. Its strategic combination of a reactive bromine handle and two metabolically blocking, property-modulating fluorine atoms offers a distinct advantage over simpler bromo- or fluoroaniline derivatives. For researchers in drug discovery, the dual fluorine substituents provide a pathway to improved metabolic stability and potentially enhanced biological activity. For synthetic chemists, the bromine atom ensures reliable and efficient participation in a wide range of robust cross-coupling reactions. While the ideal building block is always application-dependent, this compound provides a compelling combination of features that address key challenges in the synthesis of complex, functional molecules.

References

A Senior Application Scientist's Guide to NMR Analysis: Experimental vs. Predicted Shifts for 3-Bromo-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Experiment and Prediction in Structural Elucidation

In the realm of chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. It provides exquisitely detailed information about the chemical environment of individual atoms. While experimental data is the gold standard, the advent of sophisticated computational chemistry has given rise to powerful NMR prediction software. These tools, which often employ a combination of algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and DFT (Density Functional Theory), can generate theoretical spectra from a chemical structure in minutes.[1][2][3]

This guide provides an in-depth comparison of experimentally derived and computationally predicted ¹H and ¹³C NMR chemical shifts for the compound 3-Bromo-4,5-difluoroaniline . This molecule, a halogenated aromatic amine, presents an interesting case study due to the complex interplay of electronic effects from its various substituents. By critically evaluating the points of convergence and divergence between experimental and predicted data, we can gain a deeper appreciation for the strengths and limitations of predictive algorithms and refine our approach to structural verification.

Methodology: A Self-Validating Workflow

The foundation of any robust comparison is a meticulously executed experimental protocol and a transparent computational method.

Experimental NMR Data Acquisition

The acquisition of high-quality experimental data is paramount. The following protocol outlines a standard, self-validating procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is selected as the solvent. It is a versatile solvent for many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-characterized, serving as convenient secondary references.[4]

    • Concentration: Weigh approximately 15-20 mg of this compound and dissolve it in 0.6 mL of CDCl₃ in a clean, dry vial.[5] A higher concentration is often required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[6]

    • Homogenization & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to a clean, high-quality 5 mm NMR tube.[4][6] The final sample depth should be approximately 4-5 cm.[5][6]

    • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Spectrometer Setup & Calibration:

    • The experiments are to be performed on a 400 MHz NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

    • Automated shimming procedures are executed to optimize the magnetic field homogeneity across the sample, ensuring sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: A standard single-pulse program (e.g., Bruker's 'zg30') is used.

      • Spectral Width: ~12 ppm (centered around 6 ppm).

      • Acquisition Time (AQ): ~3-4 seconds.[7]

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans (NS): 16-32 scans, to achieve adequate signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled single-pulse program (e.g., Bruker's 'zgpg30') is used to provide a spectrum with singlets for each carbon, simplifying analysis and enhancing signal via the Nuclear Overhauser Effect (NOE).[8]

      • Spectral Width: ~220 ppm.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024-2048 scans, due to the low natural abundance of the ¹³C isotope.

Computational NMR Prediction

Predicted spectra were generated using the Mnova NMRPredict software suite, which combines multiple prediction engines, including HOSE-code and machine learning algorithms, to compute chemical shifts.[2]

Protocol 2: Generating Predicted NMR Shifts

  • Structure Input: The 2D structure of this compound was drawn using the integrated chemical drawing tool.

  • Prediction Execution: The ¹H and ¹³C NMR prediction modules were executed.

  • Solvent Selection: CDCl₃ was selected as the solvent within the software to match the experimental conditions. This is a critical step, as the software may adjust predictions based on known solvent effects.

  • Data Export: The predicted chemical shifts (δ) for each proton and carbon atom were exported for comparison.

Results: A Head-to-Head Comparison

The following tables summarize the experimental and predicted NMR data for this compound.

Table 1: Experimental NMR Data for this compound (400 MHz, CDCl₃)

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityIntegration
¹H H-26.95dd1H
H-66.78t1H
-NH₂4.05br s2H
¹³C C-5150.1 (dd)dd-
C-4145.8 (dd)dd-
C-1136.5 (t)t-
C-6115.3 (d)d-
C-2110.1 (d)d-
C-398.2 (d)d-

Table 2: Predicted NMR Data for this compound (Mnova NMRPredict, CDCl₃)

NucleusAssignmentChemical Shift (δ, ppm)
¹H H-27.01
H-66.85
-NH₂3.98
¹³C C-5151.5
C-4146.9
C-1137.8
C-6116.0
C-2111.2
C-3105.7

Table 3: Comparison of Experimental and Predicted Chemical Shifts

NucleusAssignmentδ (Experimental)δ (Predicted)Deviation (Δδ = |δ_exp - δ_pred|)
¹H H-26.957.010.06
H-66.786.850.07
-NH₂4.053.980.07
¹³C C-5150.1151.51.4
C-4145.8146.91.1
C-1136.5137.81.3
C-6115.3116.00.7
C-2110.1111.21.1
C-3 98.2 105.7 7.5

Discussion: Interpreting the Deviations

The comparison reveals a high degree of accuracy for the ¹H NMR predictions, with all deviations falling below 0.1 ppm. This level of precision is often sufficient to aid in the assignment of experimental spectra for typical organic molecules.[9]

However, the ¹³C NMR data tells a more nuanced story. While most predicted carbon shifts are within an acceptable margin of error (~1-2 ppm), the prediction for C-3, the carbon directly bonded to the bromine atom, shows a significant deviation of 7.5 ppm. This discrepancy is not random; it is a direct consequence of a well-documented phenomenon in computational chemistry.

The "Heavy Atom Effect" on ¹³C NMR Prediction

The primary reason for the large error in the C-3 chemical shift is the "heavy atom effect" .[10] Standard NMR prediction algorithms often struggle to accurately model the complex electronic environment around nuclei bonded to heavy atoms like bromine or iodine.[9] This is due to several factors:

  • Relativistic Effects: For heavy elements, the inner electrons travel at speeds approaching a fraction of the speed of light, leading to relativistic effects that alter the size and energy of atomic orbitals.

  • Spin-Orbit Coupling: A major component of the heavy atom effect is spin-orbit coupling, a relativistic interaction between the electron's spin and its orbital motion. This interaction can significantly alter the magnetic shielding of the attached carbon nucleus, an effect that is difficult for empirical or semi-empirical prediction models to calculate accurately.[11][12][13][14]

This effect is a known limitation, and researchers should be particularly critical of predicted shifts for carbons directly attached to atoms beyond the second row of the periodic table.[10] More advanced, computationally intensive methods like DFT can provide better results but are often too slow for routine analysis.[9]

Other Influencing Factors
  • Substituent Effects: The chemical shift of any given nucleus is influenced by the electron-donating and withdrawing effects of all substituents on the ring.[15][16] The interplay between the electron-donating amino group and the electronegative, inductively withdrawing fluorine and bromine atoms creates a complex electronic landscape that challenges prediction algorithms.

  • Solvent Effects: While we matched the solvent in both experiment and prediction, it's crucial to remember that intermolecular interactions between the analyte and the solvent can cause shifts of 0.1-0.5 ppm or more. These effects are particularly pronounced for labile protons like those on the -NH₂ group.

Workflow Visualization

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial process in modern structure verification.

NMR_Comparison_Workflow cluster_exp Experimental Workflow cluster_pred Computational Workflow exp_sample 1. Prepare Sample (this compound in CDCl3) exp_acquire 2. Acquire Data (400 MHz Spectrometer) exp_sample->exp_acquire exp_process 3. Process FID (FT, Phasing, Baseline Correction) exp_acquire->exp_process exp_spectrum 4. Experimental Spectrum exp_process->exp_spectrum compare 5. Compare Data (δ_exp vs. δ_pred) exp_spectrum->compare pred_draw 1. Draw Structure pred_run 2. Run Prediction (Mnova NMRPredict, CDCl3) pred_draw->pred_run pred_shifts 3. Predicted Shifts List pred_run->pred_shifts pred_shifts->compare analyze 6. Analyze Deviations (Heavy Atom Effect, Solvent, etc.) compare->analyze report 7. Final Structure Verification analyze->report

Caption: Workflow for comparing experimental and predicted NMR data.

Conclusion

This guide demonstrates that while modern NMR prediction software provides remarkably accurate ¹H NMR chemical shifts, significant caution must be exercised when evaluating ¹³C predictions, especially for carbons bonded to heavy atoms. The 7.5 ppm deviation observed for the bromine-bound carbon in this compound is a textbook example of the "heavy atom effect," a limitation rooted in the difficulty of modeling relativistic and spin-orbit coupling phenomena.

For researchers, scientists, and drug development professionals, the key takeaway is to use NMR prediction not as an infallible oracle, but as a powerful complementary tool. It can rapidly suggest assignments, identify potential structural isomers, and highlight areas of molecular complexity. However, the final arbiter of chemical structure remains high-quality, carefully interpreted experimental data. Understanding the "why" behind the discrepancies, as we have explored here, transforms a simple comparison into a deeper, more robust structural analysis.

References

A Researcher's Guide to Halogen Positioning on Aniline Derivatives: A Bioactivity Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aniline scaffold is a time-tested method for modulating a molecule's pharmacological profile. This guide delves into the nuanced effects of halogen position on the bioactivity of aniline derivatives, moving beyond simple observation to explain the underlying structure-activity relationships (SAR) that govern their efficacy. We will explore key case studies in anticancer, antimicrobial, and enzyme inhibition activities, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery.

Part 1: The Guiding Principles of Halogen Substitution

The influence of a halogen substituent is not merely a function of its presence, but a complex interplay of its position (ortho, meta, para) and intrinsic properties. These factors collectively dictate the molecule's interaction with its biological target.

  • Electronic Effects: Halogens exert a dual electronic influence: they are electronegative and pull electron density through the sigma bond (inductive effect, -I), while their lone pairs can donate electron density into the aromatic ring through resonance (+R). The net effect is electron-withdrawing, which can alter the pKa of the aniline nitrogen and influence hydrogen bonding capabilities.

  • Steric Hindrance: The size of the halogen atom (F < Cl < Br < I) is a critical determinant of steric bulk. Substitution at the ortho position, adjacent to the amino group, can cause significant steric clashes, potentially hindering the molecule's ability to fit into a receptor's binding pocket.[2]

  • Lipophilicity: Halogenation generally increases a compound's lipophilicity (fat-solubility). This is crucial for its ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells, to reach its intracellular target.

  • Halogen Bonding: This is a specific, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base (e.g., an oxygen or nitrogen atom on a protein). The strength of this bond increases with the size of the halogen (I > Br > Cl > F) and can be a powerful tool in rational drug design for enhancing binding affinity.[3]

Caption: Interplay of halogen position and physicochemical properties.

Part 2: Case Studies in Bioactivity

The theoretical principles outlined above are best understood through concrete examples where the position of a halogen dramatically alters biological outcomes.

Case Study 1: Anticancer Activity - EGFR Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] Structure-activity relationship studies have consistently shown that substitution on the aniline ring is critical for high potency.

A computational and experimental study on 4-anilinoquinazoline derivatives revealed a clear trend related to halogen substitution at the meta (C3') position of the aniline ring.[5] The data demonstrates that moving from hydrogen to larger halogens progressively increases inhibitory potency, peaking with bromine, before decreasing slightly with iodine.

Table 1: Effect of C3' Halogen Substitution on EGFR Inhibition

Substituent (X) at C3' Compound Name IC₅₀ (nM)
H TKI-H 29
F TKI-F 3.8
Cl TKI-Cl (AG1478) 0.31
Br TKI-Br (PD153035) 0.025
I TKI-I 0.89

(Data sourced from reference[5])

Expert Analysis: The exceptional potency of the meta-bromo derivative (PD153035) is attributed to optimal interactions within a hydrophobic region of the EGFR-ATP binding domain.[4] The meta position allows the halogen to project into this pocket without causing the steric clashes that an ortho substituent might. The size and polarizability of bromine appear to provide the ideal balance of van der Waals forces and potentially halogen bonding to maximize affinity.

Anticancer_Screening_Workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Screening cluster_2 Hit Validation & SAR Analysis a Synthesize Halogenated Aniline Derivatives b Characterize & Purify a->b c Prepare Cancer Cell Lines (e.g., A549) b->c d MTT Assay for Cytotoxicity c->d e Determine IC50 Values d->e f Identify Potent Hits (e.g., meta-Bromo) e->f g Analyze Structure-Activity Relationships (SAR) f->g h Select Lead Compound g->h h->a Iterative Design

Caption: Workflow for screening and optimizing halogenated aniline derivatives.

Case Study 2: Antimicrobial Activity

Aniline derivatives have long been recognized for their antimicrobial properties, forming the basis for sulfa drugs.[1] Halogenation can enhance this activity by increasing the compound's ability to penetrate bacterial cells and interact with essential targets.

In a study against pathogenic Vibrio species, two trifluoro-aniline derivatives, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), demonstrated significant antibacterial and antibiofilm properties.[6]

Table 2: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio spp.

Compound Key Substituent Positions Minimum Inhibitory Conc. (MIC)
ACNBF 3-Chloro, 4-Amino, 5-Nitro 100 µg/mL
ITFMA 2-Iodo, 4-Trifluoromethyl 50 µg/mL

(Data sourced from reference[6])

Expert Analysis: The effectiveness of these compounds stems from their multi-substituted nature. In ITFMA, the ortho-iodo group, combined with the strongly electron-withdrawing trifluoromethyl group at the para position, creates a highly functionalized molecule. The ortho-iodo group, despite potential steric bulk, contributes significantly to the overall lipophilicity and electronic character necessary for activity. This highlights that the "rules" of positional effects are target-dependent; while ortho substitution is detrimental for CYP2E1 inhibition (see below), it can be favorable in antimicrobial contexts. The proposed mechanisms for such compounds include the disruption of bacterial cell membranes and the inhibition of key virulence factors.[1][6]

Case Study 3: Enzyme Inhibition - Cytochrome P450 2E1

Cytochrome P450 (CYP) enzymes are critical for metabolizing drugs and other xenobiotics. Inhibiting specific isoforms can be a therapeutic strategy or an unintended drug-drug interaction. A study of 32 halogenated aniline derivatives against human CYP2E1 provided clear SAR insights.[2]

The study concluded:

  • Halogen Type: Chlorine and bromine substitution led to greater inhibition than fluorine.[2]

  • Position: Para- and meta- substitution were significantly more potent than ortho- substitution.[2]

  • Number of Substituents: Dihalogen substitution was generally more effective than mono- or tri-halogenation.[2]

The most potent inhibitors identified were 3,4-dichloroaniline and 3,5-dichloroaniline, with inhibitory activities approaching that of the specific CYP2E1 inhibitor, diethyldithiocarbamate (DDTC).[2]

Table 3: Inhibition of Human CYP2E1 by Dichloroaniline Derivatives

Compound Halogen Positions IC₅₀ (µM)
Diethyldithiocarbamate (Control) N/A 8.9
3,4-dichloroaniline meta, para 8.0
3,5-dichloroaniline meta, meta 9.2

(Data sourced from reference[2])

Expert Analysis: The poor activity of ortho-substituted anilines is a classic example of steric hindrance, where the halogen likely prevents the molecule from properly orienting within the enzyme's active site. The high potency of the 3,4- and 3,5-dichloro derivatives suggests that this substitution pattern provides an optimal combination of size, electronic distribution, and lipophilicity to bind effectively to and inhibit CYP2E1.[2]

Part 3: Key Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Protocol 1: Synthesis of Halogenated Anilines (General Example)

A common method for synthesizing primary anilines is the copper-catalyzed amination of aryl halides.[7]

Objective: To synthesize a primary aniline from a corresponding aryl halide using a copper-iodide catalyst.

Materials:

  • Aryl halide (e.g., 4-bromochlorobenzene)

  • Aqueous ammonia (28%)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., bisaryl oxalic diamide)

  • Solvent (e.g., DMSO)

  • Reaction vessel (sealed tube)

  • Stirring plate with heating

Procedure:

  • To a sealed reaction tube, add the aryl halide (1.0 mmol), CuI (0.1 mmol), and the ligand (0.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the solvent (e.g., 1 mL DMSO) and aqueous ammonia (5.0 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired halogenated aniline.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a halogenated aniline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well microtiter plates

  • Test compound (solubilized in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., Vibrio parahaemolyticus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Test compound (solubilized in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to their final test values.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]

Conclusion and Future Outlook

The strategic placement of halogens on the aniline scaffold is a powerful determinant of biological activity. As demonstrated, the optimal position is entirely target-dependent: meta substitution is highly favorable for EGFR kinase inhibition, di-substitution at the meta and para positions excels in CYP2E1 inhibition, while complex multi-substitution patterns including ortho halogens can yield potent antimicrobial agents. A thorough understanding of the interplay between steric, electronic, and lipophilic effects is paramount for the rational design of next-generation aniline-based therapeutics. Future research will undoubtedly leverage advanced computational modeling and the principles of halogen bonding to further refine these designs, leading to more potent and selective drug candidates.

References

side-by-side comparison of catalysts for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Buchwald-Hartwig Amination

For researchers, scientists, and professionals in drug development, the formation of carbon-nitrogen (C-N) bonds is a fundamental transformation. The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for this purpose, offering a versatile and efficient route to synthesize aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[1][2] The reaction's power lies in its broad substrate scope and tolerance for various functional groups, a significant improvement over harsher, traditional methods.[1][2]

The success of this cross-coupling reaction is critically dependent on the catalyst system, which consists of a palladium precursor and, most importantly, a supporting ligand.[3] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Over the past three decades, the field has witnessed a remarkable evolution of catalyst systems, often categorized into "generations," each offering expanded capabilities, milder reaction conditions, and improved efficiency.[2][4] This guide provides a side-by-side comparison of these catalyst generations, supported by experimental data and protocols, to empower scientists with the knowledge to make rational catalyst selections for their specific synthetic challenges.

The Mechanism: A Foundation for Catalyst Design

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for appreciating the role of the ligand and the rationale behind catalyst development. The generally accepted key steps are:

  • Oxidative Addition : The active Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][2][5] This is often the rate-determining step, particularly for less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][6]

  • Reductive Elimination : The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][5]

A critical role of the ligand is to promote the desired reductive elimination over competing side reactions, such as β-hydride elimination, which can lead to unwanted hydrodehalogenation of the starting aryl halide.[1][2][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L Active Catalyst PdII_ArX Ar-Pd(II)-X(L) Oxidative Adduct Pd0->PdII_ArX Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R''(L) Amido Complex PdII_ArX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' Product PdII_Amido->Product Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The Evolution of Catalyst Systems: A Generational Leap

The journey of the Buchwald-Hartwig amination is best told through the development of its ligands. Each generation brought solutions to the limitations of the previous one, dramatically expanding the reaction's scope and practicality.

First-Generation Catalysts: The Foundation

The initial catalyst systems utilized simple, monodentate phosphine ligands like tri(o-tolyl)phosphine (P(o-Tol)₃).[2][7] These were groundbreaking, establishing a reliable tin-free method for coupling secondary amines with aryl bromides.[7]

  • Ligands : P(o-Tol)₃

  • Scope : Primarily effective for coupling cyclic and acyclic secondary amines with aryl bromides.[2]

  • Limitations : These conditions were generally unable to couple primary amines due to competitive side reactions and struggled with more challenging substrates like aryl chlorides.[2][7]

Second-Generation Catalysts: Expanding to Primary Amines

The introduction of chelating, bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) marked a significant advance.[2][4] These ligands are believed to prevent the formation of unreactive palladium dimers after oxidative addition, leading to faster and more efficient reactions.[2]

  • Ligands : BINAP, DPPF

  • Advancements : Provided the first reliable and efficient extension of the reaction to primary amines.[2][4]

  • Scope : Broadened the substrate scope to include aryl iodides and triflates, with generally higher rates and yields than first-generation systems.[2]

Third-Generation Catalysts: Conquering Aryl Chlorides

The true revolution in catalyst design came with the development of sterically hindered, electron-rich ligands. This generation is dominated by two main classes: bulky alkylphosphines and, most notably, dialkylbiaryl phosphines. The Buchwald group developed a vast library of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), which are characterized by a biphenyl backbone that creates a bulky, electron-rich environment around the palladium center.[2][4]

  • Ligands :

    • Buchwald Biaryl Phosphines : XPhos, RuPhos, BrettPhos, SPhos

    • Hartwig Ferrocene & Alkylphosphines : Josiphos family, PtBu₃

  • Advancements : These ligands are remarkably active, enabling the coupling of an extremely wide range of primary and secondary amines, including electron-withdrawn and heterocyclic amines, with the notoriously unreactive aryl chlorides.[2][4] They also allow for the use of weaker bases like carbonates and phosphates, increasing functional group compatibility.[2]

  • Impact : This generation made the Buchwald-Hartwig amination a truly general and robust method, applicable to the most challenging and common substrates found in pharmaceutical and materials synthesis.

Fourth-Generation and Beyond: Pushing the Limits

Further refinement led to fourth-generation catalysts that combine the chelating properties of second-generation systems with the steric and electronic features of the third generation.[4] These ligands, such as CyPF-tBu, are designed for maximum efficiency, achieving high turnover numbers and enabling reactions at very low catalyst loadings.[4][8]

Concurrently, N-Heterocyclic Carbenes (NHCs) emerged as a powerful alternative to phosphine ligands.[9] NHCs are strong sigma-donors that form highly stable bonds with palladium, leading to robust and highly active catalysts. They are often incorporated into well-defined, air- and moisture-stable precatalysts, simplifying reaction setup and enhancing reproducibility.[10][11]

Side-by-Side Performance Comparison

The choice of ligand is paramount and depends heavily on the specific coupling partners. The following table summarizes the general performance and typical applications of representative catalysts from each generation.

Ligand GenerationRepresentative Ligand(s)Typical Aryl HalideTypical AmineKey Advantages & Common Applications
First P(o-Tol)₃Bromides, IodidesSecondary AminesFoundational system; simple ligand. Rarely used now due to limited scope.
Second BINAP, DPPFBromides, Iodides, TriflatesPrimary & Secondary AminesFirst reliable system for primary amines; good for electron-rich/neutral substrates.[2][4]
Third XPhos , RuPhos , BrettPhosChlorides , Bromides, TosylatesPrimary, Secondary, Anilines, HeterocyclesWorkhorse ligands for broad applicability, especially for challenging aryl chlorides. [2][4]
Fourth CyPF-tBuChlorides, BromidesPrimary & Secondary AminesHigh activity, excellent selectivity for monoarylation, very low catalyst loadings.[4]
NHC-Based IPr, PEPPSI-type precatalystsChlorides, Bromides, TosylatesPrimary, Secondary, AmidesHigh stability, often air- and moisture-stable precatalysts, good for heteroaromatics.[10][12]

The Rise of Precatalysts

Initially, catalysts were generated in situ by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand.[3] While effective, this can lead to variability. Modern practice increasingly favors the use of well-defined palladium precatalysts. These are stable, isolable Pd(II) complexes that rapidly and reliably generate the active Pd(0) species under reaction conditions.[11][13]

Advantages of precatalysts like the Buchwald palladacycles (G2, G3, G4) or NHC-Pd complexes include:

  • Air and Moisture Stability : Easier to handle and weigh accurately.

  • Reproducibility : Defined palladium-to-ligand ratio ensures consistent results.

  • High Activity : Designed for rapid activation, often allowing for lower catalyst loadings and milder temperatures.[13]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a representative procedure for a modern Buchwald-Hartwig amination using a third-generation catalyst system, adapted from a verified method. This example couples 4-chlorotoluene with morpholine, a common transformation in medicinal chemistry.

Materials and Reagents
  • Palladium Source: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Aryl Halide: 4-Chlorotoluene

  • Amine: Morpholine

  • Base: Sodium tert-Butoxide (NaOt-Bu)

  • Solvent: Toluene (anhydrous, degassed)

  • Inert Gas: Nitrogen or Argon

Experimental Workflow Diagram

Experimental_Workflow start Start: Inert Atmosphere charge_flask 1. Charge flask with Pd(dba)₂, XPhos, NaOtBu, and Toluene start->charge_flask stir_1 2. Stir at room temp for 5 min (Pre-formation) charge_flask->stir_1 add_reagents 3. Add 4-chlorotoluene and Morpholine stir_1->add_reagents reflux 4. Stir at reflux for 6 hours add_reagents->reflux workup 5. Cool to RT, quench with water, and perform extractive workup reflux->workup purify 6. Concentrate and purify by column chromatography workup->purify end End: Isolate Product purify->end caption Fig. 2: Step-by-step workflow for a typical amination.

Fig. 2: Step-by-step workflow for a typical amination.
Step-by-Step Procedure[13]

  • Flask Preparation : Under a nitrogen or argon atmosphere, add Pd(dba)₂ (36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) to a dry two-necked flask equipped with a condenser and magnetic stir bar.

  • Solvent Addition : Add 5 mL of degassed toluene.

  • Catalyst Pre-formation : Stir the resulting mixture at room temperature for 5 minutes. This step allows for the formation of the active catalytic species.

  • Reagent Addition : Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion via syringe.

  • Reaction : Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-arylated amine product.

Conclusion

The evolution of catalysts for the Buchwald-Hartwig amination is a testament to the power of mechanistic understanding and rational ligand design. From the initial systems with limited scope to the highly versatile and robust third- and fourth-generation catalysts, chemists now have an extensive toolbox to construct vital C-N bonds. The choice of catalyst is a critical decision that should be guided by the nature of the substrates, with modern biaryl phosphine ligands like XPhos and RuPhos serving as excellent starting points for a wide array of transformations, especially those involving challenging aryl chlorides. The concurrent development of stable, well-defined precatalysts has further enhanced the reaction's reliability and ease of use, solidifying the Buchwald-Hartwig amination as a cornerstone of modern organic synthesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.